N-Arachidonyldopamine-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C28H41NO3 |
|---|---|
Molecular Weight |
447.7 g/mol |
IUPAC Name |
(5E,8E,11E,14E)-5,6,8,9,11,12,14,15-octadeuterio-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6+,10-9+,13-12+,16-15+/i6D,7D,9D,10D,12D,13D,15D,16D |
InChI Key |
MVVPIAAVGAWJNQ-VLPMGVFDSA-N |
Isomeric SMILES |
[2H]/C(=C(/[2H])\C/C(=C(\[2H])/C/C(=C(\[2H])/C/C(=C(\[2H])/CCCC(=O)NCCC1=CC(=C(C=C1)O)O)/[2H])/[2H])/[2H])/CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Foundational & Exploratory
N-Arachidonyldopamine-d8 CAS number and chemical properties.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the deuterated endocannabinoid N-Arachidonyldopamine-d8 (NADA-d8), including its chemical properties, detailed experimental protocols for its use, and an overview of its role in relevant signaling pathways.
Core Chemical Properties
This compound is a deuterated analog of N-Arachidonyldopamine (NADA), an endogenous cannabinoid and vanilloid receptor agonist. Its primary application in research is as an internal standard for the accurate quantification of NADA in biological samples by mass spectrometry.[1] The incorporation of eight deuterium atoms provides a distinct mass shift, facilitating its differentiation from the endogenous analyte.
| Property | Value | Reference |
| CAS Number | 1159908-42-5 | [2] |
| Molecular Formula | C₂₈H₃₃D₈NO₃ | [2] |
| Molecular Weight | 447.6 g/mol | [2] |
| Formal Name | N-[2-(3,4-dihydroxyphenyl)ethyl]-5Z,8Z,11Z,14Z-eicosatetraenamide-5,6,8,9,11,12,14,15-d₈ | [2] |
| Synonyms | NADA-d8 | [2] |
| Physical State | Solution in ethanol | [2] |
| Purity | ≥99% deuterated forms (d1-d8) | [2] |
| Solubility | Soluble in DMF and DMSO |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through the coupling of deuterated arachidonic acid (or its activated form, arachidonoyl chloride-d8) with dopamine. A general approach for the synthesis of N-acyldopamines involves the use of a condensation agent.
Materials:
-
Arachidonic acid-d8
-
Dopamine hydrochloride
-
Propylphosphoric acid cyclic anhydride (PPACA) or a similar condensation agent
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (TEA) or another suitable base
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of Arachidonoyl Chloride-d8 (Optional but recommended): To a solution of arachidonic acid-d8 in an anhydrous aprotic solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature for 2-3 hours. The solvent and excess reagent are then removed under reduced pressure to yield arachidonoyl chloride-d8, which can be used in the next step without further purification.
-
Amide Coupling: Dissolve dopamine hydrochloride and a slight excess of triethylamine in dichloromethane. To this solution, add the condensation agent (e.g., PPACA). Subsequently, add a solution of arachidonic acid-d8 (or arachidonoyl chloride-d8) in dichloromethane dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography. The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexane is a common starting point.
Quantification of N-Arachidonyldopamine using this compound by LC-MS/MS
This compound is an ideal internal standard for the quantification of endogenous NADA due to its similar chemical and physical properties, which helps to correct for variations in sample preparation and instrument response.
Sample Preparation (Solid-Phase Extraction):
-
Homogenization: Homogenize the biological tissue sample (e.g., brain tissue) in a suitable solvent, such as methanol.
-
Internal Standard Spiking: Add a known amount of this compound solution to the homogenate.
-
Extraction: Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the lipid extract onto the cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove polar impurities.
-
Elute the analytes with a high-organic-content solvent, such as methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to achieve separation of NADA from other matrix components.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Arachidonyldopamine (NADA): Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound (Internal Standard): Monitor the transition from the deuterated precursor ion (m/z) to its corresponding product ion. The exact m/z values will depend on the specific instrument and conditions.
-
-
Quantification: The concentration of NADA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of NADA and a fixed concentration of NADA-d8.
-
Signaling Pathways and Experimental Workflows
Biosynthesis and Degradation of N-Arachidonyldopamine
The primary biosynthetic pathway for NADA is the direct enzymatic conjugation of arachidonic acid with dopamine.[3] The degradation of NADA can occur through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) back to arachidonic acid and dopamine.
N-Arachidonyldopamine Signaling
NADA exerts its biological effects primarily through the activation of the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[4][5] Activation of these receptors can lead to various downstream cellular responses.
Experimental Workflow for NADA Quantification
The following diagram outlines the key steps in the quantification of NADA from biological samples using NADA-d8 as an internal standard.
References
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
The Role of N-Arachidonyldopamine-d8 in Endocannabinoid System Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid mediator that plays a multifaceted role within the endocannabinoid system (ECS). Structurally, it is the amide conjugate of arachidonic acid and the neurotransmitter dopamine.[1] This unique structure allows it to interact with multiple targets, most notably cannabinoid receptor 1 (CB1), cannabinoid receptor 2 (CB2), and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2][3] NADA's activity as an agonist at both CB1 and TRPV1 receptors, the latter with a potency comparable to capsaicin, positions it as a key "endovanilloid."[1][3][4] Its involvement in various physiological processes, including nociception, inflammation, and neuroprotection, makes it a significant molecule of interest in neuroscience and pharmacology.[1][2]
N-Arachidonyldopamine-d8 (NADA-d8) is a deuterated analog of NADA. The substitution of eight hydrogen atoms with deuterium atoms increases its molecular weight, allowing it to be distinguished from endogenous NADA by mass spectrometry. This property makes NADA-d8 an invaluable tool in research, primarily serving as an internal standard for the accurate quantification of endogenous NADA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This technical guide provides an in-depth overview of the role of NADA and its deuterated form in ECS studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Quantitative Interaction of N-Arachidonyldopamine with Key ECS Targets
The following tables summarize the quantitative data for the interaction of NADA with its primary molecular targets within the endocannabinoid system.
| Target Receptor | Ligand Interaction | Reported Value | Species/System | Reference |
| Cannabinoid Receptor 1 (CB1) | Binding Affinity (Ki) | |||
| vs. [3H]SR141716A | 230 ± 36 nM | Human CB1 Receptors | [4] | |
| vs. [3H]SR141716A | 250 nM | Rat Brain | [1] | |
| vs. [3H]CP55940 | 780 ± 240 nM | Human CB1 Receptors | [4] | |
| Functional Activity (EC50) | ||||
| Calcium Mobilization | ~700 nM | N18TG2 cells | [6] | |
| Cannabinoid Receptor 2 (CB2) | Binding Affinity | NADA displays approximately a 40-fold lower affinity for CB2 compared to CB1. | Not Specified | [2][3] |
| TRPV1 Channel | Functional Activity (EC50) | ~50 nM | Human and Rat TRPV1 expressed in HEK-293 cells | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibition (IC50) | 19–100 µM | Not Specified | [1] |
| Substrate Activity | Weak substrate | Not Specified | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the study of NADA and the use of NADA-d8.
Quantification of Endogenous NADA using LC-MS/MS with NADA-d8 as an Internal Standard
This protocol outlines the general procedure for the extraction and quantification of NADA from biological samples.
Materials:
-
Biological sample (e.g., brain tissue, plasma)
-
This compound (NADA-d8) internal standard solution of known concentration
-
Extraction solvent (e.g., ethyl acetate or a mixture of organic solvents)[7][8]
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Homogenization: Homogenize the biological sample in a suitable buffer on ice.
-
Internal Standard Spiking: Add a known amount of NADA-d8 internal standard solution to the homogenate.
-
Liquid-Liquid Extraction:
-
Solvent Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol with additives like formic acid to improve ionization.[9]
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both endogenous NADA and the NADA-d8 internal standard.
-
-
Quantification: The concentration of endogenous NADA is determined by comparing the peak area ratio of the endogenous NADA to the NADA-d8 internal standard against a standard curve prepared with known concentrations of NADA.
Radioligand Binding Assay for Cannabinoid Receptors
This protocol is used to determine the binding affinity (Ki) of NADA for CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells expressing the cannabinoid receptor of interest (e.g., CHO-hCB1 or HEK-hCB2 cells)
-
Radioligand (e.g., [3H]CP55,940 or [3H]SR141716A)
-
NADA solutions at various concentrations
-
Non-specific binding control (a high concentration of a known unlabeled cannabinoid ligand)
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, the radioligand at a fixed concentration, and either buffer (for total binding), NADA at varying concentrations, or the non-specific binding control.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value for NADA is then determined by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., Prism).
FAAH Activity Assay (Fluorometric)
This assay measures the ability of NADA to be hydrolyzed by or to inhibit the enzyme Fatty Acid Amide Hydrolase (FAAH).
Materials:
-
Recombinant FAAH enzyme
-
FAAH assay buffer
-
Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
NADA solutions at various concentrations
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare a working solution of the FAAH enzyme in the assay buffer. Prepare serial dilutions of NADA.
-
Pre-incubation (for inhibition assay): To the wells of the microplate, add the FAAH enzyme and either buffer or NADA at various concentrations. Incubate for a short period (e.g., 15 minutes) at 37°C to allow for any interaction between NADA and the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over time (e.g., every minute for 30-60 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/465 nm for AMC).
-
Data Analysis:
-
For substrate activity: The rate of increase in fluorescence in the presence of NADA (without the fluorogenic substrate) would indicate if it is a substrate. However, as NADA itself is not fluorogenic upon hydrolysis, this is typically assessed through competition with a known substrate.
-
For inhibition: The rate of the enzymatic reaction is calculated from the slope of the fluorescence versus time plot. The IC50 value for NADA's inhibition of FAAH is determined by plotting the percentage of FAAH activity against the log of the NADA concentration and fitting the data to a dose-response curve.
-
TRPV1 Calcium Influx Assay
This assay measures the ability of NADA to activate TRPV1 channels, leading to an influx of calcium into the cells.
Materials:
-
Cells expressing the TRPV1 channel (e.g., HEK-293-hTRPV1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
NADA solutions at various concentrations
-
Positive control (e.g., capsaicin)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Plate the TRPV1-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific period (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with assay buffer to remove any excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.
-
Compound Addition: Add NADA at various concentrations or the positive control to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium into the cells.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. The EC50 value for NADA is determined by plotting the response against the log of the NADA concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
NADA Biosynthesis and Degradation Pathway
Caption: Biosynthesis and degradation pathways of N-Arachidonyldopamine (NADA).
CB1 Receptor Signaling Pathways Activated by NADA
Caption: NADA-mediated biased signaling through the CB1 receptor via the Gq pathway.
Experimental Workflow for LC-MS/MS Quantification of NADA
Caption: Workflow for the quantification of NADA using NADA-d8 as an internal standard.
Conclusion
N-Arachidonyldopamine is a critical signaling molecule within the endocannabinoid system, exhibiting a unique pharmacological profile through its interactions with CB1, CB2, and TRPV1 receptors. The availability of its deuterated analog, NADA-d8, has been instrumental in enabling precise and accurate quantification of its endogenous levels, thereby advancing our understanding of its physiological and pathological roles. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to unravel the complexities of the endocannabinoid system and to explore the therapeutic potential of modulating NADA's signaling pathways. The continued investigation into the nuanced interactions of NADA with its various targets will undoubtedly open new avenues for the development of novel therapeutics for a range of disorders.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. The Endocannabinoid/Endovanilloid N-Arachidonoyl Dopamine (NADA) and Synthetic Cannabinoid WIN55,212-2 Abate the Inflammatory Activation of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
N-Arachidonyldopamine: A Comprehensive Technical Guide to its Discovery and Endocannabinoid Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonyldopamine (NADA) has emerged as a critical endogenous lipid signaling molecule, acting as a dual agonist for both the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel. Initially synthesized as a pharmacological tool, its subsequent discovery in mammalian nervous tissue has solidified its role as a key player in the endocannabinoid system. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological characterization of NADA. It details the experimental methodologies that were pivotal in identifying its function, presents a comprehensive summary of its quantitative pharmacological data, and illustrates its complex signaling pathways. This document serves as a vital resource for researchers engaged in endocannabinoid research and the development of novel therapeutics targeting the CB1 and TRPV1 systems.
Discovery and History
The journey of N-Arachidonyldopamine (NADA) from a synthetic compound to a recognized endocannabinoid began in the year 2000. Researchers led by Bisogno and Di Marzo synthesized a series of N-acyldopamines to investigate their interaction with the endocannabinoid system[1]. Their initial studies revealed that NADA could competitively inhibit the binding of a selective CB1 receptor antagonist, [3H]SR141716A, to rat brain membranes, demonstrating its affinity for this key cannabinoid receptor[1]. This seminal work laid the foundation for considering NADA as a potential endogenous cannabinoid.
Two years later, in 2002, a pivotal study by Huang, Di Marzo, and their colleagues identified NADA as a potent endogenous agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, the receptor for capsaicin, the pungent compound in chili peppers[2][3][4][5]. This discovery was significant as it established NADA as a unique "endovanilloid" in addition to its cannabimimetic properties. The researchers demonstrated that NADA is present in mammalian nervous tissues, with notable concentrations in the striatum, hippocampus, and cerebellum[2][3]. Furthermore, they showed that NADA activates both human and rat TRPV1 receptors with a potency and efficacy comparable to capsaicin[2][3]. This dual agonism at both CB1 and TRPV1 receptors distinguishes NADA from other well-known endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) and points to its multifaceted role in physiological and pathological processes.
Subsequent research has further elucidated the distribution and physiological functions of NADA. It has been detected in various brain regions, including the substantia nigra, and its biosynthesis from arachidonic acid and dopamine in dopaminergic terminals has been investigated[6]. NADA's functions are diverse, encompassing roles in pain perception, inflammation, neuroprotection, and vascular tone[6][7].
Quantitative Pharmacological Data
The pharmacological profile of N-Arachidonyldopamine is defined by its interaction with the CB1 and TRPV1 receptors. The following tables summarize the key quantitative data from various in vitro and in vivo studies.
| Parameter | Receptor | Assay System | Value | Reference |
| Ki | CB1 | [3H]SR141716A binding inhibition in rat brain membranes | 250 nM | [1][6] |
| Ki | CB1 | [3H]CP55,940 displacement from hCB1 receptors | 780 ± 240 nM | [8][9] |
| Ki | CB1 | [3H]SR141716A displacement from hCB1 receptors | 230 ± 36 nM | [8] |
| IC50 | Fatty Acid Amide Hydrolase (FAAH) | FAAH from N18TG2 cells | 19 - 100 µM | [1] |
Table 1: N-Arachidonyldopamine (NADA) Binding Affinities and Enzyme Inhibition.
| Parameter | Receptor | Assay System | Value | Reference |
| EC50 | Human TRPV1 | Calcium influx in HEK293 cells | ~50 nM | [2][3] |
| EC50 | Rat TRPV1 | Calcium influx in HEK293 cells | ~50 nM | [2][3] |
| EC50 | Native Vanilloid Receptors | Substance P and CGRP release from rat dorsal spinal cord slices | Potent activation | [2] |
| EC50 | In vivo thermal hyperalgesia | Intradermal injection in mice | 1.5 ± 0.3 µg | [2] |
Table 2: N-Arachidonyldopamine (NADA) Functional Potencies.
Key Experimental Protocols
The characterization of NADA as an endocannabinoid relied on a series of well-defined experimental procedures. The following sections detail the methodologies for the pivotal experiments.
Chemical Synthesis of N-Arachidonyldopamine
The initial synthesis of NADA was a crucial step in its pharmacological evaluation. A common and efficient method involves the condensation of arachidonic acid and dopamine.
Methodology:
-
Reactants: Arachidonic acid and dopamine hydrochloride.
-
Condensation Agent: A suitable coupling agent such as propylphosphoric acid cyclic anhydride (PPACA) is used.
-
Solvent and Base: The reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) in the presence of a base, for instance, triethylamine (Et3N), to neutralize the hydrochloride salt of dopamine.
-
Reaction Conditions: The reaction is generally performed at room temperature under an inert atmosphere (e.g., argon).
-
Purification: Following the reaction, the crude product is purified using chromatographic techniques, such as silica gel column chromatography, to yield pure N-Arachidonyldopamine.
Extraction of N-Arachidonyldopamine from Brain Tissue
The identification of endogenous NADA required sensitive extraction and analytical methods.
Methodology:
-
Tissue Homogenization: Brain tissue (e.g., rat striatum) is rapidly dissected and homogenized in an ice-cold organic solvent, typically methanol, to precipitate proteins and extract lipids.
-
Lipid Extraction: The homogenate is subjected to a lipid extraction procedure, often a modified Folch method, using a chloroform/methanol/water mixture to partition the lipids into the organic phase.
-
Solid-Phase Extraction (SPE): The lipid extract is further purified using solid-phase extraction cartridges. For NADA, which contains a catechol group, phenylboronic acid (PBA) cartridges can be employed for selective purification.
-
Quantification by LC-MS/MS: The purified extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the detection and quantification of NADA, often using a deuterated internal standard for accurate measurement.
CB1 Receptor Binding Assay
To determine the affinity of NADA for the CB1 receptor, competitive radioligand binding assays are performed.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the CB1 receptor (e.g., rat brain tissue or HEK293 cells transfected with the human CB1 receptor). The tissue or cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Radioligand: A radiolabeled CB1 receptor ligand, such as [3H]SR141716A (an antagonist) or [3H]CP55,940 (an agonist), is used.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled NADA.
-
Incubation and Separation: The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of NADA, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
TRPV1 Receptor Functional Assay (Calcium Influx)
The functional activity of NADA at the TRPV1 receptor is commonly assessed by measuring changes in intracellular calcium concentration ([Ca2+]i).
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human or rat TRPV1 receptor are cultured on glass coverslips or in multi-well plates.
-
Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or a plate reader.
-
NADA Application: NADA at various concentrations is applied to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates an influx of calcium into the cells through the activated TRPV1 channels.
-
Data Analysis: The peak fluorescence response at each NADA concentration is measured and used to construct a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) is calculated.
Signaling Pathways and Experimental Workflows
The dual agonism of NADA at CB1 and TRPV1 receptors results in the activation of distinct signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the workflow for the discovery of NADA.
Conclusion
The discovery of N-Arachidonyldopamine as an endogenous ligand for both CB1 and TRPV1 receptors has significantly expanded our understanding of the endocannabinoid system. Its unique pharmacological profile suggests a nuanced role in modulating neuronal activity and other physiological processes. This technical guide has provided a detailed overview of the historical context of its discovery, a compilation of its quantitative pharmacological data, a description of the key experimental protocols used in its characterization, and a visual representation of its signaling pathways. As research in this field continues, a thorough understanding of the discovery and function of NADA will be invaluable for the development of novel therapeutic strategies targeting the endocannabinoid and endovanilloid systems for a range of disorders, including pain, inflammation, and neurodegenerative diseases.
References
- 1. N-acyl-dopamines: novel synthetic CB(1) cannabinoid-receptor ligands and inhibitors of anandamide inactivation with cannabimimetic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An endogenous capsaicin-like substance with high potency at recombinant and native vanilloid VR1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. SPARQL Endpoint [data.cnr.it]
- 6. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of N-Arachidonyldopamine and its Deuterated Form
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that has garnered significant interest due to its dual action as both an endocannabinoid and an endovanilloid.[1][2] First identified as a potent agonist for the cannabinoid CB1 receptor, NADA was later recognized as one of the most potent endogenous activators of the transient receptor potential vanilloid 1 (TRPV1) channel.[1][3] It is found in the mammalian central nervous system, with notable concentrations in the striatum, hippocampus, and cerebellum.[1][3]
NADA's multifaceted physiological functions include roles in neurotransmission, pain perception, inflammation, and vascular tone.[1][3][4] In animal models, it elicits the classic cannabinoid tetrad of effects: hypothermia, hypo-locomotion, catalepsy, and analgesia.[1][4] Its activity is terminated primarily through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[3][5]
The strategic replacement of hydrogen with its stable heavy isotope, deuterium, is a technique used in medicinal chemistry to alter the pharmacokinetic properties of a molecule. This modification can lead to a slower rate of metabolic degradation, a phenomenon known as the Kinetic Isotope Effect (KIE).[6][7] While deuterated NADA has been synthesized for use as an analytical standard[8][9], this guide will explore the known biological activities of NADA and the theoretical implications of deuteration on its metabolic stability and, consequently, its biological profile.
Quantitative Biological Data
The biological activity of NADA is characterized by its interaction with cannabinoid and vanilloid receptors, as well as its metabolism by key enzymes. The following tables summarize the available quantitative data.
Table 1: Receptor Binding and Functional Activity of N-Arachidonyldopamine (NADA)
| Receptor | Assay Type | Species/System | Potency/Affinity | Reference |
|---|---|---|---|---|
| CB1 | Agonist Activity | Mouse | Induces cannabinoid tetrad effects | [1][4] |
| CB1 | Binding Affinity (Ki) | - | 250 nM (reported to be 40-fold higher than for CB2) | [10] |
| TRPV1 | Agonist Activity (EC50) | Rat / Human (HEK-293 cells) | ~50 nM | [1][3] |
| TRPV1 | Cellular Response | DRG Neurons | Evokes depolarization and calcium responses | [11] |
| Gq Protein | Functional Selectivity | - | Potent mobilization of calcium |[10] |
Table 2: Enzymatic Interactions of N-Arachidonyldopamine (NADA)
| Enzyme | Interaction Type | Notes | Reference |
|---|---|---|---|
| FAAH | Substrate | Hydrolyzes NADA to arachidonic acid and dopamine. | [3][5] |
| FAAH | Biosynthesis Role | In vitro, FAAH can catalyze the formation of NADA from dopamine and arachidonic acid. |[3] |
Table 3: In Vivo Pharmacological Effects of N-Arachidonyldopamine (NADA)
| Effect | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Analgesia | Mouse | Part of the cannabinoid tetrad induced by NADA administration. | [1][4] |
| Hypothermia | Mouse | Part of the cannabinoid tetrad induced by NADA administration. | [1][4] |
| Hypo-locomotion | Mouse | Part of the cannabinoid tetrad induced by NADA administration. | [1][4] |
| Catalepsy | Mouse | Part of the cannabinoid tetrad induced by NADA administration. | [1][4] |
| Anti-inflammatory | Mouse | Potently decreases systemic inflammatory responses in models of sepsis. | [12] |
| Vasorelaxation | Rat | Initiates vasorelaxant effects in small mesenteric vessels. |[8] |
Signaling Pathways
NADA exerts its biological effects primarily through the activation of two distinct receptor systems: the G protein-coupled cannabinoid receptor 1 (CB1) and the ligand-gated ion channel TRPV1.
-
CB1 Receptor Pathway: As a CB1 agonist, NADA mimics the effects of other cannabinoids. The CB1 receptor is predominantly coupled to the inhibitory G protein (Gi/o). Upon activation by NADA, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the neuromodulatory effects of endocannabinoids.[3]
-
TRPV1 Channel Pathway: NADA is a potent activator of the TRPV1 channel, a non-selective cation channel primarily known for its role in pain and temperature sensation.[12] Activation of TRPV1 by NADA leads to the opening of the channel pore, resulting in an influx of cations, most notably calcium (Ca2+) and sodium (Na+).[3][13] This influx depolarizes the cell membrane and increases intracellular calcium concentrations, triggering downstream signaling events such as the release of neuropeptides like substance P and calcitonin gene-related peptide (CGRP).[1][8]
The Effect of Deuteration: Kinetic Isotope Effect
The primary route of NADA inactivation is hydrolysis by the enzyme FAAH, which cleaves the amide bond to yield arachidonic acid and dopamine.[5][14] The rate of this enzymatic reaction is dependent on the cleavage of C-H bonds adjacent to the amide group.
Replacing hydrogen with deuterium at or near a site of metabolic attack can slow down the rate of reaction. This is the Kinetic Isotope Effect (KIE) .[6][15] The C-D bond has a lower zero-point vibrational energy than a C-H bond, requiring more energy to break.[16] Consequently, enzymes like Cytochrome P450s or FAAH often process a deuterated substrate more slowly than its protium-containing counterpart.[17]
For NADA, deuteration of the arachidonoyl chain or the dopamine moiety at positions critical for FAAH recognition and hydrolysis would be expected to decrease its rate of degradation. This would lead to:
-
Increased Half-Life: A longer residence time of NADA at its receptors.
-
Enhanced Potency/Efficacy: Prolonged signaling through CB1 and TRPV1 receptors.
-
Modified Pharmacodynamic Profile: Potentially altered duration of action for its analgesic, anti-inflammatory, and other physiological effects.[7]
References
- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Endocannabinoid/Endovanilloid N-Arachidonoyl Dopamine (NADA) and Synthetic Cannabinoid WIN55,212-2 Abate the Inflammatory Activation of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 8. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TRPV1 and CB(1) receptor-mediated effects of the endovanilloid/endocannabinoid N-arachidonoyl-dopamine on primary afferent fibre and spinal cord neuronal responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 15. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
N-Arachidonyldopamine-d8 (NADA-d8): A Technical Guide to Stability and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended long-term storage conditions for N-Arachidonyldopamine-d8 (NADA-d8). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize NADA-d8 as an internal standard for the quantification of N-arachidonoyl dopamine.
Core Stability and Storage Data
Proper storage and handling are paramount to ensure the chemical integrity and longevity of this compound. The stability of this deuterated lipid is influenced by factors such as temperature, light, and oxygen.
Recommended Storage Conditions
Based on supplier specifications, the following storage conditions are recommended to maintain the stability of NADA-d8.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [1] |
| Stated Stability | ≥ 2 years | [1] |
| Formulation | A solution in ethanol | [1] |
| Shipping Conditions | Wet ice in the continental US; may vary elsewhere | [1] |
Factors Influencing Stability
Several factors can impact the stability of deuterated compounds and lipids like NADA-d8:
-
Temperature: Elevated temperatures can accelerate the degradation of lipids. Long-term storage at -20°C or lower is crucial.[2]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[3] It is advisable to store NADA-d8 in light-protected containers.
-
Oxygen: The presence of oxygen can lead to the oxidation of the arachidonyl moiety, which contains multiple double bonds. Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[2]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can affect the stability of the compound in solution. It is recommended to aliquot the solution into smaller, single-use vials.[2]
Experimental Protocols for Stability Assessment
Proposed Stability Testing Workflow
Caption: Proposed workflow for a long-term stability study of NADA-d8.
Methodologies
-
Objective: To assess the long-term stability of this compound under recommended storage conditions.
-
Materials:
-
This compound solution in ethanol.
-
Amber glass vials with airtight seals.
-
Inert gas (e.g., nitrogen or argon).
-
-
Procedure:
-
Initial Analysis (Time 0):
-
Characterize the initial batch of NADA-d8 using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine purity and identify any existing impurities.
-
Acquire a Nuclear Magnetic Resonance (NMR) spectrum to confirm the structure and isotopic labeling.
-
-
Sample Preparation for Storage:
-
Under an inert atmosphere, aliquot the NADA-d8 solution into multiple amber glass vials.
-
Seal the vials tightly to prevent solvent evaporation and exposure to air.
-
-
Storage:
-
Store the vials at the recommended temperature of -20°C, protected from light.
-
-
Stability Testing at Designated Time Points:
-
At predetermined intervals (e.g., 3, 6, 12, 18, and 24 months), remove a vial from storage.
-
Allow the sample to equilibrate to room temperature before opening.
-
Analyze the sample using the same LC-MS and NMR methods established at Time 0.
-
-
Data Analysis:
-
Compare the purity profile from the LC-MS analysis at each time point to the initial profile. Quantify any new impurity peaks.
-
Examine the NMR spectra for any changes in chemical shifts or the appearance of new signals that would indicate degradation or hydrogen-deuterium exchange.
-
-
N-Arachidonyldopamine Signaling Pathways
N-Arachidonyldopamine (NADA), the non-deuterated analogue of NADA-d8, is recognized as an endocannabinoid and an endovanilloid. It primarily exerts its biological effects through the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[4][5]
NADA Biosynthesis and Degradation
The synthesis and degradation of NADA are complex processes involving several enzymatic pathways.
Caption: Simplified overview of NADA biosynthesis and degradation pathways.[6]
NADA Interaction with CB1 and TRPV1 Receptors
NADA's interaction with CB1 and TRPV1 receptors triggers downstream signaling cascades.
Caption: NADA's primary signaling through CB1 and TRPV1 receptors.[7][8]
Conclusion
This compound is a stable compound when stored under the recommended conditions of -20°C and protected from light. For applications requiring the highest accuracy, it is prudent for researchers to conduct their own stability assessments, particularly if the material is stored for extended periods or subjected to conditions that deviate from the recommendations. The provided experimental framework offers a starting point for such evaluations. Understanding the signaling pathways of its non-deuterated counterpart, NADA, can provide valuable context for its biological applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. database.ich.org [database.ich.org]
- 4. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 5. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
N-Arachidonyldopamine-d8: A Technical Guide to its Physicochemical Properties and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyldopamine-d8 (NADA-d8) is the deuterated analog of N-Arachidonyldopamine (NADA), an endogenous lipid mediator with significant biological activity. As a member of the endocannabinoid and endovanilloid families, NADA and its deuterated counterpart are crucial tools in the study of pain, inflammation, and neurological pathways.[1][2][3] This technical guide provides an in-depth overview of the physicochemical properties of NADA-d8, detailed experimental protocols for its quantification, and a visual representation of its primary signaling pathways. The inclusion of a stable isotope-labeled standard like NADA-d8 is indispensable for accurate quantification in complex biological matrices by mass spectrometry.[4]
Physicochemical Properties
This compound is a lipid molecule characterized by an arachidonoyl chain linked to a dopamine head group, with eight deuterium atoms incorporated into the arachidonoyl backbone. This isotopic labeling minimally alters its chemical properties while providing a distinct mass shift for mass spectrometric analysis.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Formal Name | N-[2-(3,4-dihydroxyphenyl)ethyl]-5Z,8Z,11Z,14Z-eicosatetraenamide-5,6,8,9,11,12,14,15-d8 | [4] |
| CAS Number | 1159908-42-5 | [4] |
| Molecular Formula | C₂₈H₃₃D₈NO₃ | [4] |
| Formula Weight | 447.6 g/mol | [4] |
| Physical State | Provided as a solution in ethanol | [4] |
| Purity | ≥99% deuterated forms (d1-d8) | [4] |
| Storage | -20°C | [4] |
| Stability | ≥ 2 years at -20°C | [4] |
Table 2: Calculated Physicochemical Properties of N-Arachidonyldopamine (NADA)
Note: These values are for the non-deuterated NADA and are expected to be very similar for NADA-d8.
| Property | Value | Source |
| logP | 7.19 | [5] |
| Topological Polar Surface Area | 69.56 Ų | [5] |
| Hydrogen Bond Donors | 3 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 17 | [5] |
Table 3: Solubility of this compound
| Solvent | Solubility | Source |
| Ethanol | Miscible | [4][6] |
| Dimethylformamide (DMF) | Miscible | [4][6] |
| Dimethyl sulfoxide (DMSO) | Miscible | [4][6] |
| 0.1 M Na₂CO₃ | Colloidal suspension @ 100 µg/mL | [4][6] |
| Ethanol:PBS (pH 7.2) (1:1) | Colloidal suspension @ 100 µg/mL | [4][6] |
Experimental Protocols
This compound is primarily utilized as an internal standard for the accurate quantification of endogenous NADA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
Experimental Workflow for Quantification of NADA using NADA-d8 Internal Standard
Caption: Workflow for NADA quantification.
Detailed Method for LC-MS/MS Analysis
This protocol is a composite based on established methods for endocannabinoid analysis.[7][8][9]
1. Sample Preparation (from Brain Tissue)
-
Homogenization: Homogenize frozen brain tissue in 2 mL of a cold 1:1 mixture of methanol and acetonitrile containing a known amount of NADA-d8.
-
Protein Precipitation and Lipid Extraction:
-
Perform homogenization on ice.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) (Optional, for sample cleanup):
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NADA: The precursor ion ([M+H]⁺) is m/z 440.3. The product ion for quantification is typically m/z 137.1, corresponding to the dopamine fragment.
-
NADA-d8: The precursor ion ([M+H]⁺) is m/z 448.3. The product ion for quantification will also be m/z 137.1, as the deuterium atoms are on the arachidonoyl chain which is the neutral loss.
-
-
Data Analysis: The concentration of endogenous NADA is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of NADA and a fixed concentration of NADA-d8.
Signaling Pathways
N-Arachidonyldopamine is a dual-action molecule, primarily interacting with the Cannabinoid Receptor 1 (CB1) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][10]
CB1 Receptor Signaling
NADA acts as a biased agonist at the CB1 receptor.[1][2] Unlike canonical cannabinoids that primarily signal through Gᵢ/ₒ proteins to inhibit adenylyl cyclase, NADA preferentially couples to Gᵩ proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][2][11]
Caption: NADA signaling via the CB1 receptor.
TRPV1 Receptor Signaling
NADA is a potent agonist of the TRPV1 receptor, a non-selective cation channel.[3][10] Activation of TRPV1 by NADA leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane. This influx of calcium can trigger various downstream events, including the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P from sensory neurons.[10][12]
Caption: NADA signaling via the TRPV1 receptor.
Conclusion
This compound is an essential tool for researchers in the fields of pharmacology, neuroscience, and drug development. Its well-defined physicochemical properties and its role as a stable isotope-labeled internal standard enable accurate and precise quantification of its endogenous counterpart, NADA. Understanding its unique, biased agonism at the CB1 receptor and potent activation of the TRPV1 channel is critical for elucidating the complex roles of this signaling molecule in health and disease. The methodologies and pathway diagrams provided in this guide serve as a comprehensive resource for the scientific community engaged in the study of endocannabinoid and endovanilloid systems.
References
- 1. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N-arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. LIPID MAPS [lipidmaps.org]
- 6. glpbio.com [glpbio.com]
- 7. A sensitive and accurate quantitative method to determine N-arachidonoyldopamine and N-oleoyldopamine in the mouse striatum using column-switching LC-MS-MS: use of a surrogate matrix to quantify endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Presence of N-Arachidonoyldopamine (NADA) in Mammalian Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous cannabinoid and endovanilloid, N-Arachidonoyldopamine (NADA). It details its presence in mammalian tissues, the methodologies for its detection and quantification, and its primary signaling pathways. This document is intended to serve as a foundational resource for professionals engaged in endocannabinoid research and the development of therapeutics targeting this system.
Quantitative Presence of NADA in Mammalian Tissues
N-Arachidonoyldopamine is an endogenous lipid mediator found in very low concentrations, primarily within the central nervous system.[1][2] Its distribution is particularly concentrated in brain regions rich in dopaminergic neurons and cannabinoid or vanilloid receptors.[3][4] The quantification of NADA is challenging due to its low abundance and chemical volatility.[4] However, sensitive analytical techniques have enabled its detection in specific tissues. Notably, NADA has not been detected in human plasma or postmortem brain samples using various chromatographic methods.[5]
Below is a summary of reported endogenous NADA concentrations in various mammalian tissues.
| Species | Tissue | Concentration | Unit Conversion (pmol/g) | Reference |
| Rat | Substantia Nigra pars compacta | 2.6 ± 1.2 pmol/g | 2.6 ± 1.2 | [5] |
| Murine | Striatum | 0.74 ± 0.20 pg/mg | ~1.68 ± 0.45 | [5] |
| Rat | Striatum | ~1.0 nM | ~1.0 | [4] |
| Rat | Hippocampus | Detected, not quantified | - | [3][5] |
| Rat | Cerebellum | Detected, not quantified | - | [3][4] |
| Rat | Dorsal Root Ganglia | Detected, not quantified | - | [3][4] |
| Human | Plasma | Not Detected | - | [5] |
| Human | Postmortem Brain | Not Detected | - | [5] |
Note: Conversion from pg/mg to pmol/g is approximated using the molar mass of NADA (~439.63 g/mol ) and assuming a tissue density of 1 g/mL. Concentrations are reported as mean ± standard deviation or as detected presence.
Experimental Protocols for NADA Quantification
The accurate quantification of NADA from biological matrices requires sophisticated analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.[6] This approach offers the necessary sensitivity and selectivity to measure the picomolar to nanomolar concentrations at which NADA is typically present.[7][8]
Detailed Methodology: Quantification of NADA by LC-MS/MS
This protocol outlines a typical workflow for the extraction and quantification of NADA from brain tissue.
A. Sample Preparation: Lipid Extraction The goal is to efficiently extract NADA from the complex tissue matrix while minimizing degradation and isomerization of other lipids.[6][7]
-
Tissue Homogenization : Immediately following collection (rapid harvesting is crucial to prevent post-mortem fluctuations in endocannabinoid levels), weigh the frozen tissue sample.[7] Homogenize the tissue in an ice-cold solvent, such as acetonitrile or a mixture of chloroform/methanol, often containing deuterated internal standards (e.g., NADA-d8) to correct for extraction losses.
-
Liquid-Liquid Extraction (LLE) : A common method involves adding a non-polar solvent like ethyl acetate or toluene to the homogenate.[9][10][11] Vortex the mixture vigorously to ensure thorough mixing and phase separation.
-
Phase Separation : Centrifuge the sample at a low temperature (e.g., 4°C) to separate the organic and aqueous layers. The lipid-containing organic phase (supernatant) is carefully collected.[11]
-
Solid-Phase Extraction (SPE) (Optional Cleanup Step) : For cleaner samples, the organic extract can be passed through an SPE cartridge (e.g., C18).[12] The cartridge is first conditioned with methanol and equilibrated with water. After loading the sample, the column is washed to remove polar impurities, and the analytes are then eluted with a solvent like methanol.[12]
-
Solvent Evaporation and Reconstitution : The final organic extract is evaporated to dryness under a gentle stream of nitrogen.[12] The dried lipid residue is then reconstituted in a small, precise volume of a suitable solvent (e.g., 70:30 methanol:water) for injection into the LC-MS/MS system.[12]
B. Chromatographic Separation High-performance liquid chromatography (HPLC) is used to separate NADA from other co-extracted lipids prior to mass analysis.
-
Column : A reversed-phase C18 column is typically used for separation.[3][12]
-
Mobile Phase : A gradient elution is employed, starting with a higher polarity mobile phase and gradually increasing the proportion of an organic solvent. A typical mobile phase system consists of:
-
Mobile Phase A: Water with an additive like 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Program : The gradient is optimized to achieve good peak shape and separation of NADA from other endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[12]
C. Mass Spectrometric Analysis A triple quadrupole mass spectrometer is used for sensitive and selective detection.
-
Ionization : Positive-mode electrospray ionization (ESI+) is commonly used to generate protonated molecular ions [M+H]+ of NADA.[9][10]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of NADA) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This highly specific transition minimizes interference from the matrix.
-
Quantification : A calibration curve is generated using known concentrations of a NADA standard. The concentration of endogenous NADA in the sample is determined by comparing its peak area to the calibration curve, normalized against the internal standard. The lower limit of quantification (LLOQ) for NADA can reach as low as 0.03 ng/mL.[9][10]
Visualization of NADA Pathways and Workflows
3.1. Biosynthesis and Degradation of N-Arachidonoyldopamine
The primary biosynthetic route for NADA is the direct conjugation of arachidonic acid and dopamine.[3][13] This process is enzymatically mediated, with fatty acid amide hydrolase (FAAH) playing a key role.[3][14] Once synthesized, NADA can be degraded through several pathways, including hydrolysis by FAAH, methylation by COMT, or metabolism by CYP450 enzymes.[5]
3.2. Experimental Workflow for NADA Quantification
The following diagram illustrates the logical flow of the LC-MS/MS protocol for quantifying NADA in biological tissues, from sample acquisition to final data analysis.
3.3. NADA Signaling Pathways
NADA exerts its physiological effects primarily by acting as an agonist at two key receptors: the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid type 1 (TRPV1) ion channel.[3][15] Activation of these receptors initiates distinct downstream signaling cascades, leading to a wide range of cellular responses, including modulation of neurotransmission, pain perception, and inflammation.[3][5]
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
The Endocannabinoid N-Arachidonyldopamine: A Technical Guide to its Interaction with Cannabinoid Receptors CB1 and CB2
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that has garnered significant interest within the scientific community for its unique interactions with the endocannabinoid system.[1] Structurally, NADA is an amide conjugate of arachidonic acid and the neurotransmitter dopamine.[2] Initially identified as a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, NADA is also recognized as an endocannabinoid, exhibiting distinct interactions with the cannabinoid receptors CB1 and CB2.[1] This technical guide provides an in-depth analysis of NADA's binding, functional activity, and signaling pathways at these two key receptors, offering valuable insights for researchers in pharmacology and drug development.
NADA's pharmacological profile is particularly noteworthy for its biased agonism at the CB1 receptor, a characteristic that distinguishes it from classical cannabinoid agonists and other endocannabinoids.[3][4] This property suggests that NADA may selectively activate certain signaling cascades while avoiding others, opening up new avenues for the development of therapeutic agents with more targeted effects and potentially fewer side effects. This document summarizes the current quantitative data, details the experimental protocols used to elucidate these findings, and visualizes the complex signaling interactions.
Data Presentation: Quantitative Analysis of NADA's Interaction with CB1 and CB2 Receptors
The following tables summarize the key quantitative data regarding the binding affinity and functional potency of N-Arachidonyldopamine at human and rodent CB1 and CB2 receptors.
Table 1: Binding Affinity of N-Arachidonyldopamine (NADA) at Cannabinoid Receptors
| Receptor | Radioligand Displaced | Cell/Tissue Type | Ki (nM) | Reference |
| Human CB1 | [³H]-CP55940 | HEK 293 cells | 780 ± 240 | [3] |
| Human CB1 | [³H]-SR141716A | HEK 293 cells | 230 ± 36 | [3] |
| Rat Brain CB1 | [³H]-SR141716A | Rat Brain Membranes | 250 | [5] |
| Human CB2 | [³H]-CP55940 | CHO cells | >10,000 | [4] |
Note: A higher Ki value indicates lower binding affinity.
Table 2: Functional Activity of N-Arachidonyldopamine (NADA) at Cannabinoid Receptors
| Receptor | Assay | Cell Type | NADA Activity | EC50/IC50 (µM) | Emax (% of control agonist) | Reference |
| Human CB1 | cAMP Inhibition (Forskolin-stimulated) | CHO-hCB1 cells | Very weak antagonist activity | >30 | Not applicable | [3] |
| Human CB1 | ERK1/2 Phosphorylation | HEK 293-hCB1 cells | No agonist activity | >30 | 0 | [3] |
| Human CB1 | Intracellular Calcium [Ca²⁺]i Mobilization | CHO-hCB1 cells | Agonist | ~30 | 138% (relative to baseline) | [3] |
| Human CB1 | G-protein-coupled Inwardly Rectifying K+ (GIRK) Channel Activation | AtT20-rCB1 cells | No agonist activity | >30 | 0 | [3] |
| Human CB1 | Receptor Internalization | HEK 293 cells | Very weak activity at high concentrations | >32 (modest effect at 100 µM) | 29% | [3] |
| Human CB2 | cAMP Inhibition (Forskolin-stimulated) | Not specified | Not reported | Not reported | Not reported |
Note: Data on the functional activity of NADA at the CB2 receptor is limited in the current literature.
Signaling Pathways and Biased Agonism
NADA exhibits a distinct signaling profile at the CB1 receptor, characterized by biased agonism. Unlike canonical CB1 agonists such as CP55940, which primarily signal through the Gi/o protein pathway to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, NADA shows little to no efficacy in this pathway.[3] Instead, NADA preferentially activates Gq/11 proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the mobilization of intracellular calcium from the endoplasmic reticulum.[3][6] This selective activation of the Gq pathway over the Gi/o pathway is the hallmark of NADA's biased agonism at the CB1 receptor.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of N-Arachidonyldopamine with CB1 and CB2 receptors.
Radioligand Displacement Assay
This assay determines the binding affinity (Ki) of a test compound (NADA) by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes from CHO or HEK 293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]-CP55940 or [³H]-SR141716A.
-
Test compound: N-Arachidonyldopamine (NADA).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate or individual tubes, combine:
-
Cell membranes (typically 10-20 µg of protein).
-
A fixed concentration of radioligand (e.g., 0.5-1.0 nM [³H]-CP55940).
-
A range of concentrations of NADA (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
For non-specific binding control, a high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 1 µM CP55940).
-
Binding buffer to a final volume of 200 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, pre-soaked in wash buffer.
-
Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the NADA concentration. Determine the IC50 value (the concentration of NADA that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of a ligand to modulate the production of cyclic AMP (cAMP), a key second messenger in the Gi/o signaling pathway.
Materials:
-
CHO cells stably expressing human CB1 or CB2 receptors.
-
Forskolin.
-
N-Arachidonyldopamine (NADA).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
Procedure:
-
Cell Seeding: Seed CHO-CB1 or CHO-CB2 cells into a 96- or 384-well plate and grow to 80-90% confluency.
-
Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate for 20-30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of NADA to the wells. For antagonist mode, pre-incubate with NADA before adding a known CB1/CB2 agonist.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except for basal control) to stimulate adenylyl cyclase and increase cAMP production.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves by plotting the cAMP levels against the logarithm of the NADA concentration. For agonist activity, a decrease in forskolin-stimulated cAMP levels is expected. For antagonist activity, a reversal of an agonist-induced decrease is measured.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation, a hallmark of Gq-mediated signaling.
Materials:
-
HEK 293 or CHO cells expressing human CB1 or CB2 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
N-Arachidonyldopamine (NADA).
-
Fluorescence plate reader with an injection system or a fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates and grow to confluency.
-
Dye Loading: Incubate the cells with a loading solution containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer for 45-60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes at room temperature.
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Compound Injection: Inject varying concentrations of NADA into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the relative change in [Ca²⁺]i. Plot the peak response against the logarithm of the NADA concentration to generate a dose-response curve and determine the EC50.
Mandatory Visualization: Logical Relationships
The concept of biased agonism is central to understanding NADA's interaction with the CB1 receptor. The following diagram illustrates this principle.
Discussion and Conclusion
The available data clearly indicate that N-Arachidonyldopamine is a unique endogenous ligand with a complex pharmacological profile at cannabinoid receptors. Its high affinity for the CB1 receptor, coupled with its pronounced biased agonism towards the Gq-mediated calcium signaling pathway, sets it apart from other endocannabinoids and synthetic agonists.[3][4] This functional selectivity suggests that NADA may play a role in physiological processes that are specifically modulated by CB1-Gq signaling, and it presents an exciting template for the design of novel therapeutics that can selectively target this pathway.
The interaction of NADA with the CB2 receptor is less well-defined. Current data suggest a significantly lower binding affinity compared to the CB1 receptor, and a comprehensive characterization of its functional activity at CB2 is still needed.[4] Future research should focus on elucidating the full spectrum of NADA's activity at the CB2 receptor and exploring the physiological and pathological implications of its biased signaling at CB1. A deeper understanding of these interactions will be crucial for harnessing the therapeutic potential of NADA and NADA-like compounds in areas such as neuroinflammation, pain modulation, and other conditions where the endocannabinoid system plays a key role.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of N-arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of N-Arachidonyldopamine in Biological Matrices using N-Arachidonyldopamine-d8 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule belonging to the endocannabinoid family.[1][2] It is the amide of the neurotransmitter dopamine and the omega-6 fatty acid arachidonic acid.[3] NADA has been identified in mammalian nervous tissue and is known to act as a potent agonist at the transient receptor potential vanilloid 1 (TRPV1) receptor and exhibits high affinity for the cannabinoid receptor 1 (CB1).[1][3][4] Given its role in processes such as nociception and inflammation, accurate quantification of NADA in biological samples is crucial for understanding its physiological and pathological significance.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique for the quantification of endocannabinoids in complex biological matrices.[5][6] The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[7][8] N-Arachidonyldopamine-d8 (NADA-d8), a deuterated analog of NADA, is an ideal internal standard for this purpose as it co-elutes with the analyte and compensates for potential analytical variability.[3][4][8] This application note provides a detailed protocol for the quantification of NADA in biological samples using NADA-d8 as an internal standard with LC-MS/MS.
Chemical Properties of this compound
This compound is a synthetic, deuterated version of NADA, with eight deuterium atoms typically located at the 5, 6, 8, 9, 11, 12, 14, and 15 positions of the arachidonoyl chain.[3][4] This labeling provides a sufficient mass shift for clear differentiation from the endogenous, non-labeled NADA in a mass spectrometer, without significantly altering its chemical and physical properties, such as solubility and chromatographic retention time.
| Property | Value | Reference |
| CAS Number | 1159908-42-5 | [3][4] |
| Molecular Formula | C₂₈H₃₃D₈NO₃ | [3][4] |
| Molecular Weight | 447.6 g/mol | [3][4] |
| Purity | ≥99% deuterated forms (d1-d8) | [4] |
| Formulation | A solution in ethanol | [4] |
Experimental Protocols
The following protocols are generalized from established methods for endocannabinoid quantification.[2][5][9][10] Optimization may be required for specific biological matrices and LC-MS/MS instrumentation.
Materials and Reagents
-
N-Arachidonyldopamine (NADA) analytical standard
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Ethyl acetate
-
Biological matrix (e.g., plasma, brain tissue homogenate, cell lysates)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[7]
-
Analytical column (e.g., ACQUITY UPLC BEH C8 or C18)[9]
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of NADA and NADA-d8 in ethanol. Store at -20°C or lower.
-
Working Standard Solutions: Prepare a series of working standard solutions of NADA by serial dilution of the primary stock solution with a mixture of methanol and water (e.g., 70:30 v/v). These will be used to construct the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of NADA-d8 at a fixed concentration (e.g., 10 ng/mL) in methanol. This solution will be spiked into all samples, calibrators, and quality controls.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from methods for endocannabinoid extraction from biological matrices.[2][5][10]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, cell lysate, or tissue homogenate).
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the NADA-d8 internal standard working solution to each sample, calibration standard, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to precipitate proteins.[11] Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a new tube. Add 1 mL of ethyl acetate, vortex for 1 minute, and centrifuge for 5 minutes to separate the layers.[2][5]
-
Collection of Organic Layer: Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 70:30 methanol:water with 0.1% formic acid).[9] Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions. Method development and optimization are recommended.
-
Liquid Chromatography (LC)
-
Column: ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 100 mm, or equivalent.[9]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Flow Rate: 0.3-0.4 mL/min.[9]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over several minutes.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| NADA | [To be determined empirically] | [To be determined empirically] |
| NADA-d8 | [To be determined empirically] | [To be determined empirically] |
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of NADA to NADA-d8 against the concentration of the NADA calibration standards. A linear regression with a weighting factor of 1/x is commonly used.
-
Quantification: Determine the concentration of NADA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA), assessing parameters such as linearity, accuracy, precision, limit of quantification, and matrix effects.[2][5]
Quantitative Data Summary
The following table summarizes representative performance data for the quantification of NADA by LC-MS/MS from published literature.
| Parameter | NADA | Reference |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL | [2][5] |
| Linearity Range | Up to 10 ng/mL | [2][5] |
| Intra-day Precision (%RSD) | Within acceptable limits (<15%) | [2][5] |
| Inter-day Precision (%RSD) | Within acceptable limits (<15%) | [2][5] |
| Accuracy (%Bias) | Within acceptable limits (±15%) | [2][5] |
Note: A higher matrix effect was observed for NADA in some studies, underscoring the importance of using a deuterated internal standard like NADA-d8.[2][5]
Visualizations
Experimental Workflow
Caption: Workflow for NADA quantification using LC-MS/MS.
NADA Signaling Pathway Involvement
Caption: Simplified NADA signaling pathway interactions.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. texilajournal.com [texilajournal.com]
- 9. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 11. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomics Sample Preparation Using N-Arachidonyldopamine-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid messenger that exhibits potent activity at both cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1), implicating it in a range of physiological processes including pain, inflammation, and neurotransmission.[1][2][3] Accurate quantification of NADA and other related N-acylethanolamines (NAEs) in biological matrices is crucial for understanding their roles in health and disease. This application note provides a detailed protocol for the preparation of samples for lipidomics analysis using N-Arachidonyldopamine-d8 (NADA-d8) as an internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
NADA-d8 is an isotopically labeled form of NADA, containing eight deuterium atoms on the arachidonoyl chain.[4] Its chemical properties are nearly identical to endogenous NADA, allowing it to be co-extracted and analyzed with high reproducibility.[5] The mass difference enables distinct detection by mass spectrometry, making it an ideal internal standard to correct for analyte loss during sample preparation and for variations in instrument response.[5]
Quantitative Data Summary
The use of deuterated internal standards like NADA-d8 is essential for accurate and precise quantification of low-abundance lipids in complex biological matrices such as plasma and cerebrospinal fluid (CSF). The following table summarizes representative quantitative data from a study that utilized NADA-d8 for the quantification of NAEs in human CSF.
| Analyte | Limit of Detection (LOD) (pM) | Limit of Quantification (LOQ) (pM) | Concentration Range in Human CSF (pM) | Reference |
| N-Arachidonoyl dopamine (NADA) | 0.28 | 0.94 | Not Detected - 1.2 | [6] |
| Anandamide (AEA) | 0.52 | 1.74 | 1.8 - 10.5 | [6] |
| Docosahexaenoyl ethanolamide (DHEA) | 0.45 | 1.51 | 1.6 - 25.4 | [6] |
| Oleoylethanolamide (OEA) | 18.4 | 61.2 | 85.7 - 580.4 | [6] |
| Palmitoylethanolamide (PEA) | 12.3 | 41.1 | 45.2 - 345.6 | [6] |
| Stearoylethanolamide (SEA) | 1.3 | 4.3 | 4.5 - 32.7 | [6] |
Table 1: Representative quantitative data for NAEs in human CSF using a nano LC-MS/MS method with NADA-d8 as an internal standard. Data extracted from Kantae, V., et al. (2017).[6]
Experimental Protocols
This section details the methodologies for lipidomics sample preparation using NADA-d8, including both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by LC-MS/MS analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma or Serum
This protocol is adapted from standard methods for endocannabinoid extraction.
Materials:
-
Human plasma or serum samples
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
0.9% NaCl solution
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 1 mL of plasma or serum, add a known amount of NADA-d8 solution to achieve a final concentration within the linear range of the calibration curve (e.g., 100 nM).[8]
-
Protein Precipitation and Lipid Extraction:
-
Add 2 mL of ice-cold methanol to the sample.
-
Vortex for 30 seconds to precipitate proteins.
-
Add 4 mL of chloroform.
-
Vortex thoroughly for 1 minute.
-
-
Phase Separation:
-
Add 1 mL of 0.9% NaCl solution.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Collection of Organic Layer: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cerebrospinal Fluid (CSF)
This protocol is suitable for cleaning up samples with lower lipid concentrations.
Materials:
-
Human CSF samples
-
This compound (NADA-d8) solution
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Hexane (LC-MS grade)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Acidification and Internal Standard Spiking: To 200 µL of CSF, add a known amount of NADA-d8 solution (to a final concentration of 100 nM).[6][8] Acidify the sample with a small volume of formic acid to a pH of ~3.
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge.
-
Pass 3 mL of water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading: Load the pre-treated CSF sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of water to remove salts and polar impurities.
-
Wash the cartridge with 3 mL of a low-percentage organic solvent wash (e.g., 10% methanol in water) to remove less hydrophobic impurities.
-
-
Elution: Elute the NAEs from the cartridge with 2 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial LC mobile phase.
-
Analysis: The sample is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and for NADA-d8 are monitored. For NADA, the protonated molecule [M+H]+ would be the precursor ion.
-
Collision Energy and other parameters: Optimized for each analyte.
Visualizations
N-Arachidonyldopamine Signaling Pathway
Caption: NADA signaling through CB1 and TRPV1 receptors.
Experimental Workflow for Lipidomics Analysis
Caption: Workflow for targeted lipidomics using NADA-d8.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of NADA and other N-acylethanolamines in complex biological matrices. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately measure these important lipid mediators, thereby facilitating a deeper understanding of their roles in physiology and pathology. The provided diagrams visually summarize the key signaling pathways and experimental procedures, serving as a quick reference for laboratory work.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of N-Arachidonyldopamine-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid mediator that exhibits a dual role as an endocannabinoid and an endovanilloid. It is an agonist for the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2] Its involvement in various physiological processes, including pain perception, inflammation, and neurotransmission, makes it a significant target in drug discovery and development. Accurate and sensitive quantification of NADA and its metabolites is crucial for understanding its pharmacology and therapeutic potential. This document provides a detailed protocol for the analysis of N-Arachidonyldopamine-d8 (NADA-d8), a deuterated internal standard, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like NADA-d8 is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification of endogenous NADA.
Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of N-Arachidonyldopamine in a mass spectrometer, typically through collision-induced dissociation (CID), provides characteristic product ions that are essential for its selective detection and quantification using Multiple Reaction Monitoring (MRM). The primary fragmentation occurs at the amide bond linking the arachidonoyl and dopamine moieties.
For N-Arachidonyldopamine (NADA) , in negative ion mode, the precursor ion ([M-H]⁻) has a mass-to-charge ratio (m/z) of 438.4. A prominent product ion observed is at m/z 123.1.[1] This corresponds to the dopamine portion of the molecule following the cleavage of the amide bond.
For This compound (NADA-d8) , assuming the eight deuterium atoms are located on the arachidonoyl chain, the precursor ion ([M-H]⁻) will have an m/z of 446.4. The fragmentation pattern is expected to be similar to that of the unlabeled NADA, with the charge being retained on the dopamine fragment. Therefore, the major product ion will remain at m/z 123.1 . The other fragment would be the deuterated arachidonoyl moiety, which would be neutral and thus not detected in this mode.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of NADA and NADA-d8 in negative ion mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| N-Arachidonyldopamine (NADA) | 438.4 | 123.1 | Negative |
| This compound (NADA-d8) | 446.4 | 123.1 | Negative |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the extraction and quantification of NADA in biological matrices, such as brain tissue, using NADA-d8 as an internal standard.
Sample Preparation (Lipid Extraction from Brain Tissue)
-
Homogenization: Homogenize brain tissue samples in a suitable ice-cold buffer (e.g., Tris-HCl, pH 7.4).
-
Lipid Extraction:
-
To the homogenate, add a mixture of chloroform and methanol (e.g., 2:1 v/v) to extract the lipids.
-
Add the internal standard, this compound, at a known concentration to the extraction mixture.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
-
Phase Separation: Collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of methanol and water.
Liquid Chromatography (LC)
-
Column: A C18 reverse-phase column is typically used for the separation of lipids.
-
Mobile Phase A: Water with a small percentage of formic acid or acetic acid (e.g., 0.1%) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipophilic analytes.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Polarity: Negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NADA: Precursor ion m/z 438.4 → Product ion m/z 123.1.[1]
-
NADA-d8: Precursor ion m/z 446.4 → Product ion m/z 123.1.
-
-
Instrument Parameters: Optimize the following parameters for the specific mass spectrometer being used:
-
Capillary voltage
-
Cone voltage
-
Source temperature
-
Desolvation gas flow
-
Collision gas pressure
-
Collision energy (optimized for each MRM transition)
-
Signaling Pathway of N-Arachidonyldopamine
N-Arachidonyldopamine acts as a signaling molecule by interacting with at least two distinct receptor types: the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2]
References
- 1. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
N-Arachidonyldopamine-d8 (NADA-d8): Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Arachidonyldopamine-d8 (NADA-d8) in neuroscience research. NADA-d8 is the deuterated analogue of N-Arachidonyldopamine (NADA), an endogenous lipid signaling molecule that exhibits dual activity as an endocannabinoid and an endovanilloid. Its primary application in research is as an internal standard for the accurate quantification of endogenous NADA in biological samples using mass spectrometry.
Introduction to N-Arachidonyldopamine (NADA)
N-Arachidonyldopamine (NADA) is an endogenous lipid messenger found in the mammalian central nervous system, with particularly high concentrations in the striatum, hippocampus, and cerebellum.[1] It is recognized as a key signaling molecule involved in a variety of physiological and pathological processes, including pain perception, inflammation, and neuroprotection.[2][3] NADA's biological effects are primarily mediated through its interaction with two key receptors:
-
Cannabinoid Receptor Type 1 (CB1): NADA is a potent agonist of the CB1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the brain.[1][2] Activation of CB1 receptors by NADA can modulate neurotransmitter release and synaptic plasticity.[4]
-
Transient Receptor Potential Vanilloid Type 1 (TRPV1): NADA is also a potent agonist of the TRPV1 receptor, a non-selective cation channel known for its role in detecting noxious stimuli, such as heat and capsaicin.[1][2]
Due to its dual action, the physiological effects of NADA can be complex, exhibiting both pro- and anti-nociceptive properties depending on the context and the predominant receptor activated.[5]
Principle of NADA-d8 Application
NADA-d8 is a stable isotope-labeled version of NADA where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes NADA-d8 an ideal internal standard for quantitative analysis of endogenous NADA by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
The use of a deuterated internal standard is critical for accurate quantification in complex biological matrices like brain tissue or plasma.[6][7] NADA-d8 is chemically identical to NADA and therefore exhibits the same extraction recovery, chromatographic retention time, and ionization efficiency. However, it has a higher mass, allowing it to be distinguished from the endogenous, non-labeled NADA by the mass spectrometer. By adding a known amount of NADA-d8 to a sample at the beginning of the extraction process, any sample loss or variation in instrument response can be corrected for by calculating the ratio of the endogenous NADA signal to the NADA-d8 signal. This significantly improves the accuracy and reproducibility of the quantification.[6]
Quantitative Data for NADA
The following tables summarize key quantitative parameters of NADA's interaction with its primary molecular targets.
Table 1: Receptor Binding Affinities and Potencies of NADA
| Parameter | Receptor/Enzyme | Species/System | Value | Reference(s) |
| Ki | CB1 | Rat Brain Membranes | 250 nM | [2] |
| Ki | CB1 | Recombinant Human | 230 nM | [8] |
| EC50 | TRPV1 | Recombinant Human/Rat | ~50 nM | [1][2] |
| EC50 | CB1 (Calcium Mobilization) | N18TG2 cells | ~700 nM | [8] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity. EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Table 2: Inhibitory Activity of NADA
| Parameter | Target | Species/System | Value | Reference(s) |
| IC50 | FAAH | Rat Brain Homogenate | 19 - 100 µM | [2] |
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Protocol for Quantification of Endogenous NADA in Mouse Brain Tissue using NADA-d8 and LC-MS/MS
This protocol provides a method for the extraction and quantification of NADA from mouse brain tissue.
Materials:
-
This compound (NADA-d8) internal standard
-
Mouse brain tissue
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ethyl acetate
-
Formic acid
-
Water, LC-MS grade
-
Homogenizer
-
Centrifuge
-
Solid Phase Extraction (SPE) C18 cartridges
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Rapidly dissect and weigh a mouse brain region of interest (e.g., striatum, hippocampus).
-
Immediately snap-freeze the tissue in liquid nitrogen to prevent degradation of endocannabinoids.
-
To the frozen tissue, add ice-cold acetonitrile (e.g., 1 mL per 100 mg of tissue) to precipitate proteins.
-
Add a known amount of NADA-d8 internal standard solution (e.g., 10 pmol) to the sample.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Lipid Extraction:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the lipid fraction.
-
Perform a second extraction of the pellet with acetonitrile to ensure complete recovery.
-
Combine the supernatants.
-
For further purification, a liquid-liquid extraction with ethyl acetate can be performed, or the sample can be purified using Solid Phase Extraction (SPE).
-
-
Solid Phase Extraction (SPE) - Optional but Recommended:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the endocannabinoids with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Sample Concentration and Reconstitution:
-
Evaporate the solvent from the eluted sample under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small, known volume of mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase LC column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in positive ion mode with Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both NADA and NADA-d8.
-
NADA: Monitor the transition of the protonated molecule [M+H]+ to a specific fragment ion.
-
NADA-d8: Monitor the corresponding transition for the deuterated molecule.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of NADA spiked with the same amount of NADA-d8 internal standard.
-
Calculate the peak area ratio of NADA to NADA-d8 for each standard and sample.
-
Determine the concentration of NADA in the samples by interpolating their peak area ratios on the standard curve.
-
Normalize the final concentration to the initial weight of the brain tissue.
-
Protocol for Calcium Imaging in Cultured Neurons
This protocol outlines a method to assess the effect of NADA on intracellular calcium levels in cultured neurons, a key indicator of TRPV1 activation.
Materials:
-
Cultured primary neurons or neuronal cell line (e.g., SH-SY5Y)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
N-Arachidonyldopamine (NADA)
-
TRPV1 antagonist (e.g., capsazepine) - for control experiments
-
CB1 antagonist (e.g., AM251) - for control experiments
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Fluorescence microscope with a calcium imaging setup
Procedure:
-
Cell Culture:
-
Plate neurons on glass-bottom dishes suitable for microscopy and allow them to adhere and grow.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash gently with HBSS.
-
Incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Calcium Imaging:
-
Mount the dish on the fluorescence microscope stage.
-
Continuously perfuse the cells with HBSS.
-
Acquire a baseline fluorescence signal.
-
Apply NADA at the desired concentration by switching the perfusion solution.
-
Record the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular calcium.
-
After the response, wash out the NADA with HBSS.
-
-
Control Experiments:
-
To confirm the involvement of TRPV1, pre-incubate the cells with a TRPV1 antagonist (e.g., 10 µM capsazepine) for 10-15 minutes before applying NADA. The antagonist should block the NADA-induced calcium influx.
-
To investigate any contribution from CB1 receptors, perform similar experiments with a CB1 antagonist.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity relative to the baseline. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths.
-
Compare the magnitude and kinetics of the calcium response across different concentrations of NADA and in the presence and absence of antagonists.
-
Protocol for Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the effects of NADA on neuronal membrane potential and ion channel activity, which can be mediated by both CB1 and TRPV1 receptors.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Internal solution for the patch pipette (e.g., K-gluconate based for current-clamp)
-
Artificial cerebrospinal fluid (aCSF) for brain slices or external solution for cultured cells
-
N-Arachidonyldopamine (NADA)
-
Receptor antagonists (as in the calcium imaging protocol)
Procedure:
-
Preparation:
-
Prepare acute brain slices or use cultured neurons on the microscope stage.
-
Continuously perfuse the preparation with oxygenated aCSF or external solution.
-
Pull patch pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
-
Establishing a Whole-Cell Recording:
-
Approach a neuron with the patch pipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes.
-
-
Current-Clamp Recording:
-
In current-clamp mode, record the resting membrane potential of the neuron.
-
Apply NADA to the perfusion solution.
-
Record any changes in the membrane potential. Activation of TRPV1 will typically cause a depolarization, while activation of CB1-coupled potassium channels can cause a hyperpolarization.
-
-
Voltage-Clamp Recording:
-
In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV).
-
Apply NADA and record any evoked currents. A non-selective cation current through TRPV1 will be observed.
-
To study the effect of NADA on synaptic transmission (a common effect of CB1 activation), evoke synaptic currents (e.g., by stimulating presynaptic inputs) and observe the effect of NADA on their amplitude. CB1 activation typically reduces neurotransmitter release and thus decreases the amplitude of postsynaptic currents.
-
-
Pharmacological Controls:
-
Use specific antagonists for TRPV1 and CB1 to dissect the contribution of each receptor to the observed effects of NADA.
-
-
Data Analysis:
-
Analyze the changes in resting membrane potential, input resistance, and the amplitude and frequency of evoked currents.
-
Construct dose-response curves for the effects of NADA.
-
Signaling Pathways and Visualizations
NADA's dual agonism at CB1 and TRPV1 receptors initiates distinct downstream signaling cascades within neurons.
NADA-Induced CB1 Receptor Signaling
Activation of the CB1 receptor by NADA primarily couples to the Gi/o family of G-proteins.[9] This leads to several downstream effects, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[9] NADA has also been shown to promote the mobilization of intracellular calcium via Gq-dependent processes.[8][10]
References
- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Arachidonoyldopamine - Focus Biomolecules [mayflowerbio.com]
- 4. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative MALDI tandem mass spectrometric imaging of cocaine from brain tissue with a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of N-arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-arachidonoyl Dopamine (NADA) in Brain Tissue Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoyl dopamine (NADA) is an endogenous lipid signaling molecule that plays a significant role in the central nervous system. As an agonist for both the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel, NADA is implicated in a variety of physiological processes, including pain perception, inflammation, and neuronal signaling.[1][2] Its presence has been confirmed in several brain regions, including the striatum, hippocampus, and cerebellum.[2] Accurate quantification of NADA in brain tissue is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the reliable quantification of NADA in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.
Data Presentation
The concentration of NADA in the brain is relatively low and can vary between different regions. The use of highly sensitive LC-MS/MS methods is therefore essential for accurate quantification. Below is a summary of reported NADA concentrations in rodent brain tissue.
| Brain Region | Species | NADA Concentration | Reference |
| Substantia Nigra | Rat | 2.6 ± 1.2 pmol/g | [1] |
| Striatum | Mouse | 0.74 ± 0.20 pg/mg | [1] |
| Whole Brain | Mouse | ~8.5 pmol/g (estimated based on similar N-acyl amides) | [3] |
Experimental Protocols
Protocol 1: Extraction of NADA from Brain Tissue
This protocol is adapted from established methods for endocannabinoid extraction from brain tissue.[3][4][5]
Materials:
-
Brain tissue samples (fresh frozen)
-
Deuterated NADA internal standard (e.g., N-arachidonoyl-d4-dopamine)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Homogenizer (e.g., bead beater or ultrasonic probe)
-
Centrifuge (capable of 4°C and >14,000 x g)
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh the frozen brain tissue (~30-50 mg) in a pre-chilled tube.
-
Add a known amount of deuterated NADA internal standard to each sample. The amount should be comparable to the expected endogenous NADA levels.
-
Add 2 mL of ice-cold extraction solvent (1:1 Methanol:Acetonitrile) to the tissue.[3]
-
-
Homogenization:
-
Homogenize the tissue on ice using a bead beater or an ultrasonic probe until a uniform homogenate is achieved.
-
-
Protein Precipitation and Lipid Extraction:
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.[3]
-
Carefully collect the supernatant containing the lipid extract.
-
-
Solid Phase Extraction (SPE) - Optional but Recommended for Cleaner Samples:
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a solution of 70:30 Methanol:Water for LC-MS/MS analysis.[3]
-
Protocol 2: LC-MS/MS Quantification of NADA
This protocol provides a general framework for the LC-MS/MS analysis of NADA. Parameters should be optimized for the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters (example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm particle size)[5]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-6 min: 2% to 90% B
-
6-7 min: 90% B
-
7-10 min: 2% B[6]
-
-
Injection Volume: 10 µL
-
Column Temperature: 35°C[6]
MS/MS Parameters (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (to be optimized for your instrument):
-
NADA: The precursor ion will be the [M+H]+ of NADA (m/z 440.3). The product ion will be a characteristic fragment, which needs to be determined by infusing a standard. A likely fragment corresponds to the dopamine moiety.
-
Deuterated NADA (e.g., d4-NADA): The precursor ion will be the [M+H]+ of the deuterated standard (e.g., m/z 444.3). The product ion will be the corresponding deuterated fragment.
-
-
Collision Energy: To be optimized for each transition to achieve maximum signal intensity.
Mandatory Visualizations
NADA Biosynthesis and Degradation Pathway
Caption: Biosynthesis and degradation pathway of N-arachidonoyl dopamine (NADA).
General Experimental Workflow for NADA Quantification
Caption: Workflow for NADA quantification in brain tissue.
NADA Signaling Pathways
Caption: Simplified signaling pathways of NADA via CB1 and TRPV1 receptors.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 3. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative profiling of endocannabinoids and related compounds in rat brain using liquid chromatography-tandem electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays Utilizing N-Arachidonyldopamine (NADA)
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid mediator that belongs to the family of endocannabinoids and endovanilloids.[1][2] First identified in the mammalian brain, NADA demonstrates significant physiological and pharmacological activities, primarily through its interaction with the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][3] As a potent agonist for both targets, NADA is implicated in a variety of biological processes, including pain perception (nociception), inflammation, neuroprotection, and vascular function.[2][4][5] Its dual activity makes it a molecule of great interest for researchers in pharmacology and drug development.
NADA's effects include the induction of cannabinoid-associated physiological responses such as hypothermia, hypo-locomotion, and analgesia in animal models.[1] It also exhibits antioxidant and neuroprotective properties in various cell culture systems and plays a role in modulating the immune response.[2][6]
The Role of N-Arachidonyldopamine-d8 (NADA-d8)
This compound (NADA-d8) is a deuterated form of NADA. In cell-based assays, NADA-d8 is not typically used as the primary bioactive ligand due to its identical biological activity to NADA. Instead, its principal application is as a stable isotope-labeled internal standard for quantitative analysis using mass spectrometry (MS). When researchers need to measure the concentration of NADA in biological samples (e.g., cell culture media, cell lysates, or tissue homogenates) following a cell-based experiment, NADA-d8 is spiked into the sample at a known concentration. Its slightly higher mass allows it to be distinguished from the non-deuterated NADA by the mass spectrometer, enabling highly accurate and precise quantification of the endogenous or exogenously applied NADA. This is crucial for studies involving NADA uptake, metabolism, or biosynthesis.
Pharmacological Data of N-Arachidonyldopamine (NADA)
The following table summarizes key quantitative pharmacological parameters for NADA at its primary molecular targets.
| Parameter | Receptor/Channel | Cell Type / Preparation | Value | Reference |
| EC50 | Human TRPV1 | HEK293 Cells | ~50 nM | [1] |
| Ki | Human CB1 | HEK 293 Cells | 230 ± 36 nM (displacing [³H]SR141716A) | [7] |
| Ki | Human CB1 | HEK 293 Cells | 780 ± 240 nM (displacing [³H]CP55940) | [7] |
Signaling Pathways and Mechanisms of Action
NADA's biological effects are mediated through distinct signaling pathways initiated by the activation of TRPV1 channels and CB1 receptors.
TRPV1 Channel Activation Pathway
NADA is a potent agonist of the TRPV1 ion channel, which is a non-selective cation channel.[5] Activation by NADA leads to channel opening and a direct influx of cations, most notably Calcium (Ca²⁺) and Sodium (Na⁺). This influx results in membrane depolarization, which can trigger downstream cellular events such as the release of neurotransmitters and neuropeptides (e.g., CGRP and Substance P) in sensory neurons.[1][8]
Caption: NADA-mediated activation of the TRPV1 ion channel.
CB1 Receptor Biased Signaling Pathway
NADA's interaction with the CB1 receptor is more complex. Unlike many conventional CB1 agonists that signal primarily through the Gαi/o subunit to inhibit adenylyl cyclase, NADA is considered a biased agonist.[7] It fails to robustly activate the canonical Gαi/o pathway. Instead, it preferentially signals through the Gαq/11 subunit.[7] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium.[7]
Caption: Biased signaling of NADA at the CB1 receptor.
Experimental Protocols
Here we provide detailed protocols for key cell-based assays to characterize the activity of NADA.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay is fundamental for measuring the activity of NADA at both TRPV1 and CB1 (via Gαq/11) receptors. It utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases in fluorescence intensity upon binding to free intracellular calcium.
Caption: Workflow for an intracellular calcium mobilization assay.
Methodology:
-
Cell Culture: Seed cells (e.g., HEK293 cells stably expressing human TRPV1 or CB1) into a black, clear-bottom 96-well microplate at a density of 40,000-80,000 cells per well. Allow cells to adhere and grow for 24-48 hours.
-
Dye Loading: Aspirate the culture medium. Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Add 100 µL of loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove any extracellular dye. After the final wash, leave 100 µL of buffer in each well.
-
Compound Preparation: Prepare a 2X concentrated stock solution of NADA and control compounds (e.g., capsaicin for TRPV1, a known Gαq/11-coupled CB1 agonist) in the assay buffer.
-
Measurement: Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system. Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Data Acquisition: Record a stable baseline fluorescence for 10-20 seconds.
-
Compound Addition: The instrument automatically injects 100 µL of the 2X compound solution into the wells, and fluorescence readings are continuously recorded for an additional 2-5 minutes.
-
Data Analysis: The change in fluorescence (ΔF) is calculated relative to the baseline (F₀). Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the NADA concentration to determine the EC₅₀ value.
Protocol 2: Anti-Inflammatory Activity Assay in Endothelial Cells
This protocol assesses the ability of NADA to suppress inflammatory responses in human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[9] Key readouts include the secretion of pro-inflammatory cytokines (IL-6, IL-8) and the surface expression of adhesion molecules (E-selectin).
References
- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities | Semantic Scholar [semanticscholar.org]
- 5. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Endocannabinoid/Endovanilloid N-Arachidonoyl Dopamine (NADA) and Synthetic Cannabinoid WIN55,212-2 Abate the Inflammatory Activation of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Arachidonyldopamine-d8 in In Vivo Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that has garnered significant interest within the scientific community due to its dual action as an endocannabinoid and an endovanilloid.[1] It is the amide conjugate of arachidonic acid and the neurotransmitter dopamine.[2][3] NADA acts as an agonist at the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel, making it a unique molecule with a diverse pharmacological profile.[1][4] Its involvement in a variety of physiological processes, including pain perception, inflammation, and neuroprotection, has made it a compelling target for therapeutic investigation.[1]
N-Arachidonyldopamine-d8 (NADA-d8) is a deuterated form of NADA, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes NADA-d8 an invaluable tool for in vivo microdialysis studies. It can be used as a stable isotope-labeled internal standard for the accurate quantification of endogenous NADA levels by mass spectrometry.[2][3] Furthermore, NADA-d8 can be employed as a tracer to investigate the pharmacokinetics, distribution, and metabolism of NADA in specific brain regions without the confounding variable of endogenous NADA.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo microdialysis studies, aimed at elucidating the pharmacodynamic and pharmacokinetic properties of NADA in the central nervous system.
Pharmacological Profile of N-Arachidonyldopamine
NADA exhibits a distinct pharmacological profile by interacting with two key receptor systems:
-
Cannabinoid Type 1 (CB1) Receptor: NADA is a selective CB1 receptor agonist.[2][3] Activation of presynaptic CB1 receptors, which are G-protein coupled receptors, typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels. This signaling cascade ultimately results in the suppression of neurotransmitter release.[5][6]
-
Transient Receptor Potential Vanilloid 1 (TRPV1) Channel: NADA is a potent agonist of the TRPV1 channel, a non-selective cation channel primarily known for its role in pain and temperature sensation.[4][7] Activation of TRPV1 by NADA leads to an influx of calcium and sodium ions, causing membrane depolarization and neuronal excitation.[8]
The dual agonism of NADA at CB1 and TRPV1 receptors suggests that it may have complex and region-specific effects in the brain.
Data Presentation: Quantitative Data for N-Arachidonyldopamine
The following table summarizes key quantitative data for N-Arachidonyldopamine from various in vitro studies. This information is crucial for designing and interpreting in vivo microdialysis experiments.
| Parameter | Receptor/Enzyme/Cell Line | Value | Species | Reference |
| Binding Affinity (Ki) | CB1 Receptor | 250 nM | Rat | [9] |
| CB1 Receptor | 230 ± 36 nM | Human | [9] | |
| CB1 Receptor | 780 ± 240 nM | Human | [9] | |
| Functional Activity (EC50/IC50) | TRPV1 Channel | ~50 nM | Human/Rat | [9] |
| Anandamide Membrane Transporter (AMT) | IC50 = 21.5 ± 9.1 µM | Rat (C6 glioma cells) | [1] | |
| MCF-7 Breast Carcinoma Cell Proliferation | IC50 = 0.25 µM | Human | [2][3] | |
| Thermal Hyperalgesia (intradermal injection) | EC50 = 68.2 µM | Rat | [4] |
Signaling Pathways of N-Arachidonyldopamine
The following diagrams illustrate the primary signaling pathways activated by NADA through CB1 and TRPV1 receptors.
Caption: NADA signaling through the CB1 receptor.
Caption: NADA signaling through the TRPV1 channel.
Experimental Protocols
The following protocols are designed as a template and should be adapted based on the specific research question, animal model, and available equipment.
Experimental Workflow for In Vivo Microdialysis of NADA-d8
The overall workflow for a typical in vivo microdialysis experiment involving NADA-d8 is depicted below.
Caption: General workflow for an in vivo microdialysis experiment.
Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation
-
Animal Preparation: Anesthetize the rodent (e.g., rat, mouse) using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) and secure it in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Using a dental drill, create a burr hole over the target brain region (e.g., striatum, hippocampus, prefrontal cortex) based on stereotaxic coordinates from a brain atlas.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
-
Post-operative Care:
-
Administer analgesics and antibiotics as per institutional guidelines.
-
Allow the animal to recover for 5-7 days in its home cage.
-
Protocol 2: In Vivo Microdialysis Procedure
-
Probe Preparation:
-
On the day of the experiment, gently insert the microdialysis probe into the guide cannula. The probe membrane should extend into the target brain region.
-
Connect the probe inlet and outlet tubing to a microinfusion pump and a fraction collector, respectively.
-
-
Perfusion Solution:
-
Prepare an artificial cerebrospinal fluid (aCSF) solution containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂. The pH should be adjusted to 7.4.
-
For reverse microdialysis of NADA-d8, dissolve it in a suitable vehicle (e.g., aCSF with a low percentage of ethanol or DMSO and/or a cyclodextrin) to the desired concentration. Due to the lipophilic nature of NADA, solubility and potential adsorption to tubing should be carefully considered.
-
-
Microdialysis Parameters:
-
Flow Rate: Perfuse the probe with aCSF at a low flow rate, typically 0.5-2.0 µL/min.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Baseline Collection: Collect 3-4 baseline dialysate samples (e.g., every 20-30 minutes).
-
NADA-d8 Infusion: Switch the perfusion solution to the NADA-d8-containing aCSF. Based on studies with other cannabinoid agonists, a starting concentration range of 10-100 µM in the perfusate is recommended.[10] A dose-response study may be necessary to determine the optimal concentration.
-
Experimental Sample Collection: Continue collecting dialysate samples at regular intervals throughout the infusion period and for a post-infusion washout period.
-
-
Sample Handling:
-
Collect samples in vials containing an antioxidant (e.g., ascorbic acid) to prevent degradation of analytes.
-
Immediately freeze the samples on dry ice and store them at -80°C until analysis.
-
Protocol 3: Sample Analysis by LC-MS/MS
-
Sample Preparation:
-
Thaw the dialysate samples on ice.
-
If quantifying endogenous NADA, spike the samples with a known concentration of NADA-d8 as an internal standard.
-
Perform solid-phase or liquid-liquid extraction to concentrate the analytes and remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Use a suitable liquid chromatography (LC) method to separate NADA and NADA-d8 from other components in the sample. A C18 reversed-phase column is commonly used.
-
Employ tandem mass spectrometry (MS/MS) for sensitive and selective detection and quantification. Monitor the specific precursor-to-product ion transitions for both NADA and NADA-d8.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of NADA.
-
Calculate the concentration of NADA in the dialysate samples by comparing the peak area ratio of NADA to NADA-d8 against the calibration curve.
-
Protocol 4: Histological Verification
-
Tissue Collection: At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Histology:
-
Extract the brain and store it in the fixative.
-
Section the brain using a cryostat or vibratome.
-
Stain the sections (e.g., with cresyl violet) to visualize the location of the microdialysis probe track and confirm its placement within the target brain region.
-
Conclusion
This compound is a powerful tool for investigating the neuropharmacology of NADA in vivo. The use of microdialysis allows for the real-time monitoring of NADA-d8 distribution and its effects on neurochemistry in discrete brain regions of awake, freely moving animals. The protocols outlined in these application notes provide a solid foundation for researchers to design and execute experiments aimed at unraveling the complex roles of NADA in the central nervous system. Careful consideration of the experimental design, particularly the infusion concentration and analytical methods, will be critical for obtaining reliable and meaningful data.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of intracerebral microdialysis to study regional distribution kinetics of drugs in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoids reduce cAMP levels in the striatum of freely moving rats: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isotope Dilution Mass Spectrometry with N-Arachidonyldopamine-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid mediator that functions as both an endocannabinoid and an endovanilloid. It is the amide of the neurotransmitter dopamine and the omega-6 fatty acid arachidonic acid. NADA is a selective agonist for the cannabinoid receptor type 1 (CB1) and a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2] Its involvement in a variety of physiological processes, including pain perception, inflammation, and neuronal signaling, makes it a significant target for pharmacological research and drug development.[3][4]
Accurate quantification of NADA in biological matrices is crucial for understanding its physiological and pathological roles. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for this purpose, offering high sensitivity and specificity. This method utilizes a stable isotope-labeled internal standard, such as N-Arachidonyldopamine-d8 (NADA-d8), which is chemically identical to the analyte but has a different mass.[5][6] This allows for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[5]
These application notes provide a detailed protocol for the quantification of NADA in brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with NADA-d8 as an internal standard.
Chemical Information
| Compound | Formula | Molecular Weight | CAS Number |
| N-Arachidonyldopamine (NADA) | C₂₈H₃₇NO₃ | 439.6 | 1159908-42-5 |
| This compound (NADA-d8) | C₂₈H₂₉D₈NO₃ | 447.7 | Not Available |
Experimental Workflow Overview
The following diagram outlines the major steps for the quantification of NADA in biological samples using IDMS.
Detailed Experimental Protocol
This protocol is adapted from established methods for endocannabinoid analysis in brain tissue.[7][8][9]
Materials and Reagents
-
N-Arachidonyldopamine (NADA) standard (Cayman Chemical or equivalent)
-
This compound (NADA-d8) internal standard (Cayman Chemical or equivalent)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Ethyl acetate and hexane (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Brain tissue samples (e.g., mouse striatum)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., triple quadrupole)
Sample Preparation
-
Tissue Homogenization:
-
Weigh the frozen brain tissue (e.g., ~50 mg).
-
To a 2 mL polypropylene tube containing the tissue, add 1 mL of a 2:1:1 mixture of methanol:chloroform:water.
-
Add a known amount of NADA-d8 internal standard (e.g., 10 ng).
-
Homogenize the tissue on ice using a tissue homogenizer.
-
-
Lipid Extraction (Solid-Phase Extraction - SPE):
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Condition an SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 40% methanol in water to remove polar impurities.
-
Elute the analytes with 2 mL of 80% acetonitrile in water containing 0.1% formic acid.[10]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 50% B and equilibrate.
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NADA: Precursor ion (m/z) 440.3 → Product ion (m/z) 137.1
-
NADA-d8: Precursor ion (m/z) 448.3 → Product ion (m/z) 137.1
-
-
Optimize collision energy and other source parameters for your specific instrument.
-
Data Analysis and Quantification
-
Calibration Curve:
-
Prepare a series of calibration standards containing known concentrations of NADA and a fixed concentration of NADA-d8.
-
Process these standards in the same manner as the samples if using a surrogate matrix, or spike them into a blank matrix.
-
Generate a calibration curve by plotting the peak area ratio of NADA to NADA-d8 against the concentration of NADA.
-
-
Quantification:
-
Determine the peak area ratio of NADA to NADA-d8 in the unknown samples.
-
Calculate the concentration of NADA in the samples using the linear regression equation from the calibration curve.
-
Normalize the final concentration to the initial tissue weight (e.g., in pg/mg of tissue).
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of NADA.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [11] |
| Limit of Detection (LOD) | 0.125 pg/mg | [8] |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL | [10][11] |
| Intra-day Precision (%RSD) | < 15% | [11] |
| Inter-day Precision (%RSD) | < 15% | [11] |
| Accuracy (% bias) | Within ±15% | [11] |
| Recovery | > 85% | [11] |
NADA Signaling Pathways
NADA exerts its biological effects primarily through the activation of CB1 and TRPV1 receptors.
NADA-Mediated CB1 Receptor Signaling
NADA acts as a biased agonist at the CB1 receptor, preferentially activating Gq-protein signaling pathways.[12][13] This leads to the mobilization of intracellular calcium, a distinct mechanism compared to canonical CB1 agonists which primarily couple to Gi/o proteins to inhibit adenylyl cyclase.[12][13]
NADA-Mediated TRPV1 Receptor Signaling
NADA is a potent agonist of the TRPV1 receptor, a non-selective cation channel.[3] Activation of TRPV1 by NADA leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the initiation of downstream signaling cascades, particularly in neurons involved in nociception.[3][14]
Conclusion
The use of this compound in isotope dilution mass spectrometry provides a robust, sensitive, and specific method for the quantification of NADA in complex biological matrices. The detailed protocol and established quantitative parameters presented here offer a solid foundation for researchers investigating the roles of NADA in health and disease. Understanding the distinct signaling pathways activated by NADA through CB1 and TRPV1 receptors is essential for the development of novel therapeutics targeting the endocannabinoid and endovanilloid systems.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive and accurate quantitative method to determine N-arachidonoyldopamine and N-oleoyldopamine in the mouse striatum using column-switching LC-MS-MS: use of a surrogate matrix to quantify endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation Techniques for Analysis of Endocannabinoids in Biological Fluids and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of N-arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Arachidonyldopamine-d8 (NADA-d8) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Arachidonyldopamine-d8 (NADA-d8) for the quantification of N-Arachidonyldopamine (NADA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NADA-d8) and why is it used in quantitative analysis?
A1: this compound (NADA-d8) is a deuterated form of N-Arachidonyldopamine (NADA). It is intended for use as an internal standard (IS) in quantitative analyses, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1]. Because NADA-d8 is chemically identical to NADA but has a higher mass due to the deuterium atoms, it co-elutes with NADA during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate quantification of endogenous NADA.
Q2: What are the primary endogenous roles of N-Arachidonyldopamine (NADA) that necessitate its quantification?
A2: N-Arachidonyldopamine (NADA) is an endogenous lipid messenger with significant physiological and pharmacological activities. It is recognized as both an endocannabinoid, acting as an agonist of the CB1 receptor, and an endovanilloid, acting as a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel[2][3]. Its roles in nociception, inflammation, and neurotransmission make its accurate quantification crucial for understanding its function in both normal physiological and pathological processes[3][4].
Q3: What are the expected mass transitions for NADA and NADA-d8 in LC-MS/MS analysis?
A3: While specific mass transitions can vary slightly based on the instrument and ionization conditions, for positive electrospray ionization (ESI+), the protonated molecular ion [M+H]+ is typically monitored. For NADA (C₂₈H₄₁NO₃), the molecular weight is approximately 439.6 g/mol . For NADA-d8 (C₂₈H₃₃D₈NO₃), the molecular weight is approximately 447.6 g/mol [1]. The fragmentation pattern in tandem mass spectrometry (MS/MS) would involve the loss of specific moieties, and the exact transitions should be optimized in your specific instrument by infusing a standard solution.
Troubleshooting Guide
Poor Signal Intensity or No Peak Detected for NADA-d8
Q: I am not observing a peak for my NADA-d8 internal standard. What are the possible causes and solutions?
A: This issue can arise from several factors throughout the experimental workflow. Here is a step-by-step troubleshooting guide:
-
Verify Standard Integrity:
-
Question: Is my NADA-d8 standard solution properly prepared and stored?
-
Answer: NADA-d8, like other lipid-based molecules, can be prone to degradation if not handled correctly. Ensure it is stored at the recommended temperature (typically -20°C or lower) in an appropriate solvent (e.g., ethanol)[1]. Prepare fresh working solutions and avoid repeated freeze-thaw cycles.
-
-
Check Instrument Parameters:
-
Question: Are the mass spectrometer settings optimized for NADA-d8?
-
Answer: Confirm that the correct precursor and product ion masses are being monitored for NADA-d8. Perform a direct infusion of your NADA-d8 standard to optimize parameters such as capillary voltage, cone voltage, and collision energy.
-
-
Investigate Sample Preparation:
-
Question: Could something in my sample preparation be causing the loss of NADA-d8?
-
Answer: Endocannabinoids are susceptible to degradation during sample extraction. Ensure that the pH of your solutions is controlled, and consider adding antioxidants like butylated hydroxytoluene (BHT) to prevent oxidative degradation. Keep samples on ice or at 4°C throughout the extraction process.
-
High Variability in NADA-d8 Peak Area
Q: The peak area of my NADA-d8 internal standard is highly variable between samples. What could be the cause?
A: High variability in the internal standard signal can compromise the accuracy of your quantification. The primary culprits are often inconsistent sample preparation and matrix effects.
-
Inconsistent Sample Extraction:
-
Question: Is my sample extraction and cleanup procedure consistent for all samples?
-
Answer: Ensure that all samples are treated identically. This includes using precise volumes of all reagents, consistent vortexing times, and uniform evaporation of solvents. Inconsistent recovery of the internal standard will lead to variable peak areas.
-
-
Matrix Effects:
-
Question: How can I determine if matrix effects are causing the variability?
-
Answer: Matrix effects, such as ion suppression or enhancement, occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard[2]. To assess this, you can perform a post-extraction spike experiment. Compare the peak area of NADA-d8 in a neat solution to its peak area in a spiked, extracted blank matrix. A significant difference indicates the presence of matrix effects.
-
Solution: Improve your sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation or liquid-liquid extraction (LLE)[5]. You can also adjust your chromatographic method to separate NADA-d8 from the interfering compounds.
-
Poor Peak Shape for NADA-d8
Q: My NADA-d8 peak is showing tailing or splitting. What are the common causes?
A: Poor peak shape can affect the accuracy of peak integration and thus the final quantified value.
-
Chromatographic Issues:
-
Question: Could my LC column be the problem?
-
Answer: Column degradation or contamination can lead to poor peak shape. Try flushing the column with a strong solvent or, if necessary, replace it. Ensure that your mobile phase is properly prepared and filtered. A partially plugged column frit can also cause peak splitting.
-
-
Injection Solvent Mismatch:
-
Question: Is my injection solvent compatible with the mobile phase?
-
Answer: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Whenever possible, your sample should be dissolved in the initial mobile phase or a weaker solvent.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of N-acyl dopamines using LC-MS/MS, which are applicable to methods using NADA-d8 as an internal standard.
Table 1: Linearity and Sensitivity of an LC-MS/MS Method for NADA Quantification
| Parameter | Value |
|---|---|
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.125 pg/mg |
| Limit of Quantification (LOQ) | 0.125 pg/mg |
Data adapted from a study on NADA and OLDA quantification in mouse striatum[6].
Table 2: Precision and Accuracy of an LC-MS/MS Method for N-acyl Amino Acids
| Analyte | Concentration (pg/µL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|
| N-arachidonoyl amino acids | 0.2 - 120 | < 15% | < 15% | 85-115% |
| AEA | 0.7 - 90 | < 15% | < 15% | 85-115% |
General validation parameters for related endocannabinoids, demonstrating typical performance of such assays[3].
Experimental Protocols
Protocol 1: Sample Preparation for NADA Quantification from Brain Tissue
This protocol is a generalized procedure based on common practices for endocannabinoid extraction.
-
Homogenization: Homogenize frozen brain tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Internal Standard Spiking: Add a known amount of NADA-d8 solution in ethanol to each homogenate.
-
Lipid Extraction:
-
Add a 2:1:1 mixture of chloroform:methanol:water to the homogenate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This is a representative LC-MS/MS method. Specific parameters should be optimized for your system.
-
LC Column: A C18 reversed-phase column is commonly used for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
MS Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for NADA and NADA-d8.
Visualizations
Caption: Signaling pathways of N-Arachidonyldopamine (NADA).
Caption: Experimental workflow for NADA quantification using NADA-d8.
Caption: Troubleshooting logic for common NADA-d8 quantification issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. longdom.org [longdom.org]
- 3. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. A sensitive and accurate quantitative method to determine N-arachidonoyldopamine and N-oleoyldopamine in the mouse striatum using column-switching LC-MS-MS: use of a surrogate matrix to quantify endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Arachidonyldopamine-d8 (NADA-d8) Plasma Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of N-Arachidonyldopamine-d8 (NADA-d8) in plasma samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are matrix effects and why are they a problem in NADA-d8 plasma analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1][2][3] In plasma analysis, endogenous components like phospholipids, salts, and proteins can interfere with the ionization of NADA-d8 in the mass spectrometer source.[4][5] This interference, most commonly ion suppression, leads to a decreased signal intensity, which can cause poor sensitivity, inaccurate quantification, and high variability in results.[1][6] Given that NADA-d8 is used as an internal standard, mitigating matrix effects is critical for the accurate quantification of endogenous N-Arachidonyldopamine (NADA).
Q2: I'm observing a weak or inconsistent signal for my NADA-d8 internal standard. What are the likely causes?
A: A weak or inconsistent signal for NADA-d8 is a classic sign of significant matrix effects, specifically ion suppression.[6] This is often caused by high concentrations of phospholipids co-eluting with your analyte.[4] Other potential causes include:
-
Inefficient Sample Cleanup: The chosen sample preparation method may not be adequately removing interfering matrix components.[7]
-
Poor Chromatographic Separation: If NADA-d8 co-elutes with a large, interfering peak from the plasma matrix, its signal will be suppressed.[8]
-
Contamination: Buildup of contaminants in the LC system or mass spectrometer ion source can lead to a general decrease in signal intensity.[6]
Q3: How can I diagnose the presence of matrix effects in my assay?
A: A common method to visualize and diagnose matrix effects is the post-column infusion experiment.[9] This involves infusing a constant flow of NADA-d8 solution into the mass spectrometer while injecting a blank, extracted plasma sample onto the LC column. Any dip or enhancement in the baseline signal at the retention time of NADA-d8 indicates the presence of ion suppression or enhancement from the matrix.[9] Comparing the peak area of NADA-d8 in a neat solution versus its peak area when spiked into an extracted blank plasma sample can also quantify the extent of the matrix effect.[8]
Q4: What are the most effective sample preparation techniques to reduce matrix effects for NADA-d8 in plasma?
A: The most effective techniques aim to remove interfering components, particularly phospholipids, while maximizing the recovery of NADA-d8. The three main strategies are:
-
Protein Precipitation (PPT): This is a simple and fast method, but it can be less clean than other techniques, often leaving significant amounts of phospholipids in the extract.[7][10] Using specific phospholipid removal plates can improve the cleanliness of the sample.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte into an organic solvent, leaving many matrix components behind.[4][11] Toluene has been shown to be effective for extracting endocannabinoids from plasma with minimal phospholipid co-extraction.[12]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for cleaning up complex samples like plasma.[13][14][15] It can significantly reduce matrix effects and improve assay performance.[7]
The choice of method depends on the required sensitivity, throughput, and available resources.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for NADA-d8 in Plasma
This protocol is adapted from methodologies for endocannabinoid extraction.[11][12]
-
Sample Preparation: To 500 µL of plasma, add the NADA-d8 internal standard.
-
Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex & Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube. Add 2 mL of toluene, vortex for 1 minute, and centrifuge to separate the phases.
-
Collection: Transfer the upper organic layer (toluene) to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for NADA-d8 in Plasma
This protocol is a general procedure based on common practices for endocannabinoids.[14][16]
-
Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 500 µL of plasma (spiked with NADA-d8) with 500 µL of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the NADA-d8 and other analytes with 1 mL of acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data on Matrix Effects and Recovery
The following tables summarize typical recovery and matrix effect data for different sample preparation methods used for endocannabinoid analysis in plasma. This data can serve as a benchmark for evaluating your own NADA-d8 analysis.
Table 1: Analyte Recovery with Different Extraction Methods
| Extraction Method | Analyte | Average Recovery (%) | Reference |
| Liquid-Liquid (Toluene) | Anandamide (AEA) | 93% | [11] |
| Solid-Phase (HLB) | Anandamide (AEA) | >100% | [11] |
| Liquid-Liquid (Ethyl Acetate) | NADA | Good Recovery | [17] |
| Solid-Phase (C18) | N-acyl ethanolamines | Not specified | [13][18] |
Table 2: Comparison of Matrix Effects
| Extraction Method | Matrix Effect Observation | Reference |
| Liquid-Liquid (Toluene) | Extracts contain only 2% of matrix-effect-causing phospholipids | [12] |
| Liquid-Liquid (Ethyl Acetate) | Higher matrix effect observed for NADA compared to other ECs | [17] |
| Solid-Phase (µ-SPE) | Negligible matrix effect | [13] |
| Protein Precipitation | Significant phospholipid interference | [4][5] |
Visual Guides
Troubleshooting Workflow for NADA-d8 Signal Issues
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. [PDF] Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 3. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. zefsci.com [zefsci.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of the two major endocannabinoids in human plasma by μ-SPE followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Arachidonyldopamine-d8 (NADA-d8) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic analysis of N-Arachidonyldopamine-d8 (NADA-d8), focusing on improving peak shape and resolution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why is my NADA-d8 peak tailing?
Answer: Peak tailing for NADA-d8 is a common issue and can be caused by several factors. The primary reason is often secondary interactions between the analyte and the stationary phase.[1][2] NADA-d8, with its amine and hydroxyl groups, is susceptible to strong interactions with residual silanol groups on silica-based columns, leading to tailing peaks.[1]
Here are the common causes and solutions:
-
Secondary Silanol Interactions:
-
Column Contamination:
-
Solution: If you are using a guard column, remove it and check if the peak shape improves. If it does, the guard column is contaminated and should be replaced.[1] If the analytical column is contaminated, you can try backflushing it with a strong solvent.[1] Regular column cleaning and the use of in-line filters can prevent contamination.[4]
-
-
Inappropriate Mobile Phase Buffer:
-
Solution: Insufficient buffer concentration may lead to poor peak shape. Increasing the buffer strength (typically in the range of 10-50 mM) can improve peak symmetry.[3]
-
-
Sample Overload:
-
Metal Contamination:
-
Solution: Metal ions (e.g., from stainless steel components) can chelate with NADA-d8, causing tailing. Using a column with a PEEK lining or adding a chelating agent to the mobile phase can mitigate this issue.[4]
-
Question: My NADA-d8 peak is showing fronting. What could be the cause?
Answer: Peak fronting is less common than tailing but can still occur. Potential causes include:
-
Low Column Temperature:
-
Solution: Increase the column temperature. This can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.
-
-
Incompatible Sample Solvent:
-
Solution: The solvent used to dissolve your sample should be of similar or weaker elution strength than your initial mobile phase.[3][4] Dissolving the sample in a solvent much stronger than the mobile phase can cause the analyte band to spread before it reaches the column, resulting in a fronting peak.
-
-
Sample Overload:
-
Solution: Similar to peak tailing, injecting too much sample can also lead to fronting. Reduce the sample concentration or injection volume.[5]
-
Question: I am observing poor resolution between my NADA-d8 peak and an interfering peak. How can I improve this?
Answer: Improving resolution requires optimizing the separation conditions to increase the distance between the two peaks or decrease their width.
Here are some strategies:
-
Adjust Mobile Phase Composition:
-
Solution: Small changes to the organic modifier (e.g., acetonitrile vs. methanol) or the aqueous component can alter the selectivity of the separation.[6] You can also try adding modifiers to the mobile phase. For acidic compounds, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape and resolution.[7]
-
-
Modify the Gradient:
-
Solution: A shallower gradient can increase the separation between closely eluting peaks.
-
-
Change the Column:
-
Solution: Switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) can change the selectivity of the separation. Using a longer column or a column with a smaller particle size will increase the column's efficiency and, therefore, resolution.[8]
-
-
Optimize Flow Rate:
-
Solution: Lowering the flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase.[9]
-
-
Sample Preparation:
Question: My deuterated standard (NADA-d8) elutes at a slightly different time than the non-deuterated NADA. Is this normal and how should I handle it?
Answer: Yes, it is normal for deuterated standards to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is due to the "isotope effect," where the C-D bond is slightly shorter and stronger than the C-H bond, leading to a small difference in polarity.
-
Solution:
-
If the shift is small and consistent, it may be acceptable for quantification.
-
To achieve better overlap, you can try a shallower gradient or use a column with a larger particle size to induce more band broadening.
-
Adjusting the mobile phase composition can also help to reduce the separation between the two compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for NADA-d8?
A1: A good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, both containing an acidic modifier like 0.1% formic acid or 10 mM ammonium acetate.[11] The gradient could start at around 45% organic and ramp up to 99% organic.[11]
Q2: What are the recommended sample preparation techniques for NADA-d8 from biological matrices?
A2: For complex biological samples like plasma or brain tissue, a sample clean-up step is crucial. Solid Phase Extraction (SPE) with a C8 or C18 sorbent is a commonly used and effective technique to enrich NADA-d8 and remove interfering substances.[10][12] Protein precipitation followed by liquid-liquid extraction is another option.
Q3: How can I confirm the identity of my NADA-d8 peak?
A3: The most definitive way to confirm the identity of your peak is by using a mass spectrometer (MS) detector. By monitoring the specific mass-to-charge ratio (m/z) of NADA-d8, you can selectively detect it even in the presence of co-eluting interferences.
Q4: What should I do if I see split peaks for NADA-d8?
A4: Split peaks can be caused by a contaminated guard or analytical column, or a partially blocked column frit. First, try removing the guard column to see if the problem is resolved. If not, the issue may be with the analytical column, which may need to be cleaned or replaced. An incorrect sample solvent can also sometimes cause peak splitting.
Data Summary Tables
Table 1: Common Chromatographic Issues and Solutions for NADA-d8 Analysis
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups | Use an end-capped column; lower mobile phase pH to ~2-3.[1][3][4] |
| Column contamination | Clean or replace the column/guard column.[1] | |
| Sample overload | Dilute the sample or reduce injection volume.[2][5] | |
| Peak Fronting | Incompatible sample solvent | Use a sample solvent weaker than or equal to the mobile phase.[3][4] |
| Low column temperature | Increase column temperature. | |
| Poor Resolution | Inadequate separation | Optimize mobile phase, gradient, or change column chemistry.[6][8] |
| Co-eluting interference | Improve sample clean-up (e.g., SPE).[1][10] | |
| Split Peaks | Column contamination/blockage | Clean or replace the column/guard column. |
| Incorrect sample solvent | Ensure sample solvent is compatible with the mobile phase. |
Table 2: Example LC-MS/MS Parameters for N-Arachidonoyl Amino Acid Analysis
| Parameter | Condition |
| Column | Zorbax SB-CN (2.1 x 100 mm, 3.5 µm)[11] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[11] |
| Mobile Phase B | 100% Methanol[11] |
| Flow Rate | 300 µL/min[11] |
| Gradient | 45% B held for 0.5 min, then to 70% B in 0.5 min, then to 99% B from 1 to 10 min.[11] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Detection | Triple Quadrupole Mass Spectrometer (Positive ESI) |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for NADA-d8 from Plasma
This protocol is adapted from a method for enriching endocannabinoids from plasma.[10]
-
Sample Preparation: To 1 mL of plasma, add an appropriate amount of NADA-d8 as an internal standard. Add 4 mL of acetonitrile to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 3,000 x g for 5 minutes.
-
Dilution: Decant the supernatant and dilute it with 15 mL of water containing 0.133% trifluoroacetic acid (TFA).
-
SPE Column Conditioning: Condition a C8-SPE column with methanol followed by water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE column.
-
Washing: Wash the column with a weak organic solvent to remove polar interferences.
-
Elution: Elute NADA-d8 from the column using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Workflow for NADA-d8 Analysis.
Caption: Troubleshooting Peak Tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. lctsbible.com [lctsbible.com]
- 9. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive and accurate quantitative method to determine N-arachidonoyldopamine and N-oleoyldopamine in the mouse striatum using column-switching LC-MS-MS: use of a surrogate matrix to quantify endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Arachidonyldopamine-d8 stability in different extraction solvents.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Arachidonyldopamine-d8 (NADA-d8) in various extraction solvents. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is N-Arachidonyldopamine (NADA), and why is the deuterated form (NADA-d8) used?
N-Arachidonyldopamine (NADA) is an endogenous cannabinoid (endocannabinoid) and a member of the N-acylethanolamine family. It is an agonist for both the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel. NADA-d8 is a deuterated version of NADA, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (LC-MS/MS). Since it is chemically almost identical to NADA, it co-elutes and co-ionizes with the analyte of interest, allowing for accurate quantification by correcting for matrix effects and variations in sample processing.[1]
Q2: What are the general recommendations for storing and handling NADA and its deuterated analogs?
NADA and other endocannabinoids are susceptible to degradation. For long-term storage, it is recommended to keep them at -20°C or lower in a tightly sealed container, protected from light.[2] One supplier indicates that NADA is stable for at least two years when stored at -20°C.[3] It is advisable to prepare fresh working solutions and avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][4] Samples should be processed at low temperatures to minimize enzymatic and chemical degradation.[1]
Q3: In which solvents is NADA soluble?
NADA is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2][3] It is often supplied as a solution in ethanol.[5]
Troubleshooting Guide: NADA-d8 Stability in Extraction Solvents
This guide addresses common issues encountered during the extraction and analysis of NADA-d8, with a focus on solvent-related stability.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of NADA-d8 | Degradation during extraction: Endocannabinoids can degrade in highly basic conditions due to saponification.[6] | Maintain a slightly acidic pH during extraction by adding 0.1% formic acid to your organic solvent.[6] Keep samples on ice throughout the extraction process. |
| Adsorption to labware: Hydrophobic compounds like NADA can adsorb to plastic and glassware. | Use silanized glassware or polypropylene tubes to minimize adsorption. | |
| Inconsistent analytical results | Solvent evaporation: Volatile organic solvents can evaporate, leading to concentrated samples and inaccurate quantification. | Keep sample vials tightly capped and minimize the time samples spend in the autosampler. If evaporation is suspected, prepare fresh dilutions from a stock solution. |
| Instability in reconstituted solution: The choice of solvent for the final extract can impact stability, especially at room temperature. | Reconstitute the dried extract in a solvent compatible with your LC-MS mobile phase, such as an acetonitrile/water or methanol/water mixture, immediately before analysis.[1][7] A study on other cannabinoids showed better stability at 4°C compared to room temperature in 80% methanol.[8] | |
| Presence of unexpected peaks in chromatogram | Degradation products: NADA can degrade through oxidation or hydrolysis, forming new compounds that may be detected by the mass spectrometer. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and ensure your analytical method can separate them from the parent compound. |
| Solvent impurities: Impurities in the extraction or mobile phase solvents can interfere with the analysis. | Use high-purity, LC-MS grade solvents.[9] |
NADA-d8 Stability in Common Extraction Solvents
| Solvent | Summary of Stability and Use | Recommendations |
| Methanol | Commonly used for protein precipitation and as a mobile phase component in LC-MS analysis of endocannabinoids.[1][3][6] A study on other cannabinoids in 80% methanol showed stability for 48 hours at 4°C but degradation at room temperature.[8] | Prepare fresh solutions. For short-term storage (up to 48 hours), keep solutions at 4°C. For longer-term storage of stock solutions, -20°C is recommended. |
| Ethanol | NADA is commercially available as a solution in ethanol, suggesting good stability for long-term storage at -20°C.[5] | Suitable for long-term storage of stock solutions at -20°C. Minimize exposure to light and air. |
| Acetonitrile | Frequently used for protein precipitation and as a component of the final reconstitution solvent and mobile phase for LC-MS analysis.[6][7] | Prepare fresh solutions for your analytical runs. When used for reconstitution, analyze samples promptly. |
| Ethyl Acetate | Recommended as a less toxic alternative to chloroform for liquid-liquid extraction of endocannabinoids.[6] | After extraction, evaporate the ethyl acetate under a stream of nitrogen and reconstitute the sample in a solvent more compatible with your analytical method. Do not store samples in ethyl acetate for extended periods. |
Experimental Protocols
Protocol for Assessing NADA-d8 Stability in an Extraction Solvent
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of NADA-d8 in a specific solvent under various conditions.
1. Preparation of NADA-d8 Stock and Working Solutions:
-
Prepare a stock solution of NADA-d8 in your chosen solvent (e.g., methanol, ethanol, acetonitrile, or ethyl acetate) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions at a concentration relevant to your analytical range (e.g., 1 µg/mL).
2. Stress Conditions:
-
Acidic Condition: Add a small volume of 0.1 N HCl to the working solution.
-
Basic Condition: Add a small volume of 0.1 N NaOH to the working solution.
-
Oxidative Condition: Add a small volume of 3% hydrogen peroxide to the working solution.
-
Thermal Stress: Incubate the working solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the working solution to UV light.
-
Control: Keep a working solution at the recommended storage condition (e.g., -20°C in the dark).
3. Time Points:
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
4. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a validated LC-MS/MS method to determine the concentration of NADA-d8 remaining.
5. Data Analysis:
-
Calculate the percentage of NADA-d8 remaining at each time point relative to the initial concentration (time 0).
-
A loss of more than 10-15% is generally considered significant degradation.
Visualizations
N-Arachidonyldopamine (NADA) Signaling Pathways
Caption: NADA activates CB1 receptors, leading to Gq protein-mediated calcium release, and TRPV1 channels, causing calcium influx.
Experimental Workflow for NADA-d8 Stability Testing
Caption: Workflow for assessing the stability of NADA-d8 under various stress conditions using LC-MS/MS analysis.
References
- 1. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and accurate quantitative method to determine N-arachidonoyldopamine and N-oleoyldopamine in the mouse striatum using column-switching LC-MS-MS: use of a surrogate matrix to quantify endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repository :: Login [repositorio.ulisboa.pt]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Leaner and greener analysis of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Preventing isotopic exchange in N-Arachidonyldopamine-d8 experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of N-Arachidonyldopamine-d8 (NADA-d8) as an internal standard, with a specific focus on preventing isotopic exchange to ensure accurate quantification in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my NADA-d8 standard?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on your NADA-d8 molecule is replaced by a hydrogen atom from the surrounding environment, such as a solvent or sample matrix.[1][2] This is a critical issue in quantitative analysis because it alters the mass of the internal standard.[1] The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the concentration of the unlabeled analyte (NADA).[1][3] In severe cases, if the standard loses a significant number of deuterium atoms, it could be misidentified as the unlabeled analyte, creating a "false positive" signal.[1][3]
Q2: Are the deuterium atoms on NADA-d8 susceptible to exchange?
The NADA-d8 standard is deuterated on the arachidonyl fatty acid chain at positions 5, 6, 8, 9, 11, 12, 14, and 15. Deuterium atoms attached to carbon atoms, especially those in a lipid chain, are generally in stable, non-exchangeable positions.[4] However, susceptibility to exchange is highly dependent on the experimental conditions.[5] While the deuterium labels on the arachidonyl chain of NADA-d8 are in relatively stable positions, harsh conditions can still promote exchange. Positions that are highly susceptible to exchange, and which should be noted for other deuterated molecules, include those on heteroatoms (like oxygen in hydroxyls or nitrogen in amines) or on carbons adjacent to carbonyl groups.[2][5]
Q3: What are the primary factors that promote unwanted isotopic exchange?
Several environmental and experimental factors can accelerate the rate of isotopic exchange. The most significant are:
-
pH: Extreme pH conditions, both acidic and especially basic, can catalyze H/D exchange.[5] The minimum rate of exchange for many molecules occurs at a pH of approximately 2.5-3.[5][6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[5] The rate of hydrogen-deuterium exchange can increase tenfold for every 22°C increase in temperature.[5]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and can serve as a source of hydrogen atoms, facilitating exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are preferred for long-term storage.[1]
-
Matrix Effects: Complex biological matrices can contain components that may catalyze exchange or alter the local pH, influencing the stability of the deuterated standard.[2]
Q4: How can I detect if my NADA-d8 standard is undergoing isotopic exchange?
There are several indicators that your NADA-d8 standard may be compromised:
-
Inconsistent Quantitative Results: High variability or a consistent drift in your quality control (QC) sample results over an analytical run is a primary symptom.[1]
-
Decreasing Internal Standard Signal: A gradual decrease in the peak area of the NADA-d8 standard over time, especially when samples are left in the autosampler, suggests degradation or exchange.[1][2]
-
Appearance of Unlabeled Analyte: The emergence or increase of a peak corresponding to unlabeled NADA in a solution that should only contain the deuterated standard is a direct sign of exchange.[1]
-
Mass Spectrometry Analysis: A full-scan high-resolution mass spectrum of an aged standard solution can reveal the presence of ions corresponding to the loss of one or more deuterium atoms (e.g., d7, d6, d5 isotopologues).[1][4]
Q5: What is the difference between isotopic purity and chemical purity?
Chemical purity and isotopic purity are distinct but equally important parameters for a deuterated standard.
-
Chemical Purity: Refers to the percentage of the material that is the desired chemical compound (NADA-d8), free from other chemical contaminants or impurities.[5]
-
Isotopic Purity (or Isotopic Enrichment): Refers to the percentage of the molecule population that is fully deuterated at the specified positions.[4] For instance, a NADA-d8 standard with high isotopic purity will consist almost entirely of d8 molecules, with very low levels of d7, d6, or unlabeled (d0) molecules.[7] Low isotopic purity can lead to an overestimation of the analyte concentration.[4] This information is typically provided on the Certificate of Analysis.
Troubleshooting Guides
Problem: Inaccurate or inconsistent quantification results, suspecting isotopic exchange.
This guide provides a systematic workflow to diagnose and resolve issues related to the stability of your NADA-d8 internal standard.
Step 1: Evaluate the Stability of the Deuterated Standard
-
Action: Review the Certificate of Analysis for your NADA-d8 standard. Pay close attention to the stated isotopic purity and the positions of the deuterium labels.[5]
-
Rationale: While the labels on NADA-d8 are generally stable, this step confirms the quality of the standard you started with. Low isotopic purity from the manufacturer can be a source of error.[4]
Step 2: Assess Storage and Handling Conditions
-
Action: Review your laboratory protocols for storing and preparing stock and working solutions. Are they stored in a protic solvent? Are they exposed to high/low pH or elevated temperatures?[5]
-
Rationale: Improper storage is a common cause of isotopic exchange.[2][5] Stock solutions should be stored in an aprotic solvent like acetonitrile at -20°C or -80°C.[1][2] Exposure to atmospheric moisture should also be minimized.[5]
Step 3: Evaluate the Analytical Method (LC-MS/MS)
-
Action: Examine the parameters of your LC-MS/MS method.
-
Mobile Phase: What is the pH of your mobile phase? Long run times with mobile phases outside the optimal pH range (2.5-3) can cause on-column exchange.[5]
-
Autosampler Temperature: What is the temperature of your autosampler? If samples sit for extended periods (e.g., overnight runs), the temperature should be kept as low as practical (e.g., 4°C) to slow exchange.[2]
-
-
Rationale: The analytical instrumentation itself can create conditions that promote exchange, especially during long sequences.
Step 4: Conduct a Stability Study
-
Action: If the above steps do not reveal an obvious cause, perform a dedicated stability study. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Rationale: This experiment provides direct evidence of isotopic exchange under your specific experimental conditions (solvent, matrix, temperature, and time).[1][2][5] The results will guide the optimization of your protocol.
Data Presentation
Table 1: Influence of Experimental Conditions on Isotopic Exchange Rate
| Parameter | Condition | Effect on H/D Exchange Rate | Recommendation for NADA-d8 |
| Solvent | Protic (Water, Methanol) | Increases rate (provides H+ source) | Avoid for stock solutions; use for analysis only if necessary.[5] |
| Aprotic (Acetonitrile, DMSO) | Minimizes rate (no H+ source) | Recommended for stock and working solutions.[1] | |
| pH | Acidic (< 2.5) or Basic (> 7) | Significantly increases rate | Avoid storing solutions under these conditions.[5] |
| Near Neutral (6-8) | Moderate rate | Acceptable for short-term, but not ideal. | |
| Weakly Acidic (2.5 - 3.0) | Minimal rate | Ideal for LC mobile phases if compatible with chromatography.[6] | |
| Temperature | Elevated (> 25°C) | Dramatically increases rate | Prepare samples at room temp or on ice; store in autosampler at 4°C.[5] |
| Refrigerated (4°C) | Slows rate | Recommended for autosampler storage during analysis.[2] | |
| Frozen (-20°C to -80°C) | Minimizes rate | Recommended for long-term storage of stock solutions.[2] |
Experimental Protocols
Protocol 1: Workflow for Handling NADA-d8 to Minimize Isotopic Exchange
This protocol outlines the best practices for handling a deuterated standard from receipt to final analysis.
Protocol 2: Conducting a Stability Study
This experiment is designed to quantify the stability of NADA-d8 in your specific analytical conditions.
-
Preparation: Prepare several replicates of a NADA-d8 solution at a known concentration in your typical sample diluent (e.g., the final solvent after sample preparation) or your LC mobile phase.[1]
-
Incubation:
-
Time Course: Store the replicates under conditions that mimic your analytical run. For example, if your run is 24 hours, store them in the autosampler at its set temperature.
-
Temperature Stress: To accelerate the study, incubate a separate set of samples at a higher temperature (e.g., 37°C).
-
-
Analysis: Inject the samples and analyze them at defined time points (e.g., t=0, 2, 4, 8, 16, 24 hours).[1]
-
Evaluation:
-
Monitor the peak area of the NADA-d8 standard. A significant and consistent decrease over time indicates instability.
-
Monitor for the appearance of a peak at the retention time and mass of unlabeled NADA.
-
Use high-resolution mass spectrometry to check for a shift in the isotopic profile (i.e., an increase in the d7, d6, etc., signals relative to the d8 signal).
-
Mandatory Visualization: NADA Signaling Pathways
N-Arachidonyldopamine (NADA) is a unique endogenous lipid mediator that functions as both an endocannabinoid and an endovanilloid.[8][9] It primarily exerts its effects by activating the Cannabinoid Receptor 1 (CB1) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 8. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
Troubleshooting low recovery of N-Arachidonyldopamine-d8 during extraction.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of N-Arachidonyldopamine-d8 (NADA-d8) during sample extraction.
Part 1: Frequently Asked Questions (FAQs)
Q1: I am experiencing low recovery of this compound. What are the most common causes?
Low recovery of NADA-d8, an internal standard used for quantifying N-arachidonoyl dopamine, can stem from several factors during the extraction process.[1][2] The most common issues include:
-
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be suitable for the highly hydrophobic nature of NADA-d8 and the sample matrix.[3][4]
-
Incomplete Extraction: A single extraction step is often insufficient to recover the entire amount of the analyte from the sample matrix.[3][5]
-
Analyte Degradation: NADA-d8 is susceptible to oxidation and hydrolysis due to its chemical structure. Exposure to heat, light, oxygen, or improper solvent conditions can lead to its breakdown.[4][5][6]
-
Adsorption to Surfaces: The molecule's lipophilic properties can cause it to adhere to plasticware, such as pipette tips and tubes, leading to significant loss.[5]
-
Poor Phase Separation: In liquid-liquid extractions, an incomplete or indistinct separation between the organic and aqueous layers can result in the loss of the analyte.[3][5]
-
Matrix Effects: Components within the biological sample can interfere with the extraction process or suppress the analyte's signal during analysis by mass spectrometry.[3]
Q2: How does the chemical structure of NADA-d8 affect its extraction?
NADA-d8's structure presents specific challenges for extraction. It is an amide formed from arachidonic acid and dopamine.[1][2]
-
High Hydrophobicity: The long, polyunsaturated arachidonoyl chain makes the molecule very nonpolar (high logP value of ~7.2), meaning it strongly prefers organic solvents over aqueous solutions.[7] This necessitates a robust lipid extraction method.
-
Susceptibility to Oxidation: The molecule contains both a catechol group from dopamine and multiple double bonds in the fatty acid chain.[8] These features make it vulnerable to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Potential for Hydrolysis: The amide bond in N-acyl amides can be susceptible to hydrolysis under mild acidic conditions, which could be a factor if acidic reagents are used in sample preparation.[9][10]
Q3: Which extraction method is recommended for NADA-d8?
For a highly lipophilic compound like NADA-d8, a robust lipid extraction method such as a modified Folch or Bligh & Dyer technique is recommended.[3] These methods utilize a chloroform/methanol mixture to efficiently extract lipids from biological samples like plasma and tissues.[3] A newer method using methyl-tert-butyl ether (MTBE) has also demonstrated comparable efficiency for extracting major lipid classes.[3] The key is to use a solvent system that can effectively disrupt cell membranes and solvate the nonpolar NADA-d8.
Q4: My recovery is still low after optimizing the liquid-liquid extraction. What's the next step?
If you have already optimized your liquid-liquid extraction (LLE) by using an appropriate solvent system and performing multiple extractions, consider the following:
-
Evaluate Matrix Effects: The complexity of your biological sample may be the issue. To check for this, compare the instrument signal of NADA-d8 in a clean solvent against its signal when spiked into a blank sample matrix that has already been extracted.[3] A significant difference indicates matrix interference.
-
Consider Solid-Phase Extraction (SPE): SPE can be an excellent next step for sample cleanup.[3][5] For a hydrophobic molecule like NADA-d8, a reverse-phase sorbent such as C18 is generally suitable.[5] SPE helps to remove interfering substances, resulting in a cleaner extract and potentially reducing matrix effects.[3]
Q5: How can I minimize the degradation of NADA-d8 during sample preparation?
Protecting NADA-d8 from degradation is critical for accurate quantification.
-
Work on Ice: Perform all extraction steps at low temperatures to slow down potential enzymatic or chemical degradation.
-
Avoid Heat: Do not use heating steps during extraction or solvent evaporation.[5] If evaporating the solvent, use a gentle stream of nitrogen at room temperature.[5]
-
Protect from Light: The catechol moiety is light-sensitive. Conduct experiments under dim or amber light to prevent photo-oxidation.[4]
-
Use High-Purity, Fresh Solvents: Solvents, especially chloroform, can degrade over time when exposed to light and oxygen, forming reactive species like phosgene that can destroy your analyte.[6][11] Always use fresh, high-purity, and properly stored solvents.[6]
-
Work Under an Inert Atmosphere: Where possible, overlaying samples with nitrogen or argon gas can prevent oxidation.[4]
Q6: Could my plasticware be contributing to low recovery?
Yes, absolutely. The highly hydrophobic nature of NADA-d8 makes it prone to adsorbing onto the surfaces of common laboratory plastics, especially polypropylene tubes and pipette tips.[5] To mitigate this:
-
Use Silanized Glassware: Treat glassware with a silanizing agent to create a hydrophobic surface that minimizes analyte adsorption.[5]
-
Pre-rinse Pipette Tips: Before aspirating your sample or standard, pre-rinse the pipette tip with the extraction solvent to coat the inner surface.[5]
-
Minimize Surface Contact: Use the smallest appropriate vials and tubes to reduce the available surface area for adsorption.
Part 2: Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve low recovery of NADA-d8.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. welchlab.com [welchlab.com]
- 5. benchchem.com [benchchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. LIPID MAPS [lipidmaps.org]
- 8. N-Arachidonoyl dopamine | C28H41NO3 | CID 5282105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Minimizing ion suppression for N-Arachidonyldopamine-d8 in complex matrices.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for N-Arachidonyldopamine-d8 (NADA-d8) in complex matrices during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue for NADA-d8 analysis?
A1: Ion suppression is a type of matrix effect where the signal intensity of the target analyte, in this case, NADA-d8, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] In complex matrices such as plasma, serum, or tissue homogenates, endogenous components like phospholipids, salts, and other metabolites can interfere with the ionization of NADA-d8 in the mass spectrometer's ion source, leading to unreliable results.[4][5]
Q2: How does a deuterated internal standard like NADA-d8 help in mitigating ion suppression?
A2: A stable isotope-labeled internal standard such as NADA-d8 is chemically and physically very similar to the endogenous analyte (N-Arachidonyldopamine).[6] Consequently, it experiences similar effects from the sample matrix, including ion suppression, during sample preparation, chromatography, and ionization.[1][6] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.[1][6]
Q3: My NADA-d8 internal standard shows a different retention time compared to the non-deuterated NADA. Is this normal?
A3: Yes, it is a known phenomenon for deuterated compounds to have slightly different chromatographic retention times than their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[7] This is due to subtle differences in polarity and intermolecular interactions. If this time shift is significant, the analyte and the internal standard might elute in regions with varying degrees of matrix effects, which can compromise the accuracy of quantification.[7]
Q4: Can the concentration of NADA-d8 itself contribute to ion suppression?
A4: Yes, if the concentration of the deuterated internal standard is too high, it can compete with the analyte for ionization, especially since they co-elute.[6] This can lead to ion suppression of the analyte. Therefore, it is crucial to optimize the concentration of the internal standard to ensure it provides a stable and consistent response ratio within the expected concentration range of the analyte without causing suppression.[6]
Q5: What are the most common sources of ion suppression in biological matrices for lipid-like molecules such as NADA-d8?
A5: For lipid-like molecules, major sources of ion suppression in biological matrices include:
-
Phospholipids: These are highly abundant in plasma and tissue extracts and are known to cause significant ion suppression, particularly in electrospray ionization (ESI).[4][5]
-
Salts and Buffers: Non-volatile salts from buffers used during sample collection or preparation can interfere with the ionization process.[8]
-
Other Endogenous Lipids: High concentrations of other fatty acids and endocannabinoids can compete with NADA-d8 for ionization.
Troubleshooting Guides
Guide 1: Low or Inconsistent NADA-d8 Signal Intensity
Problem: You are observing a significantly lower than expected or highly variable signal for your NADA-d8 internal standard across your sample set.
Possible Causes:
-
Suboptimal sample preparation leading to high levels of matrix components.
-
Co-elution of NADA-d8 with a strongly suppressing matrix component.
-
Degradation of the NADA-d8 standard.
-
Incorrect concentration of the internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or inconsistent NADA-d8 signal.
Detailed Steps:
-
Evaluate Sample Preparation: Ineffective sample cleanup is a primary cause of ion suppression.[1][4]
-
Action: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering phospholipids and other matrix components.[1][4][9]
-
Experiment: Perform a post-extraction addition experiment to quantify the extent of ion suppression (see Experimental Protocol 1).
-
-
Assess Chromatographic Co-elution: NADA-d8 may be co-eluting with a specific, highly suppressive compound.
-
Verify Internal Standard Integrity and Concentration:
-
Action: Prepare a fresh stock solution of NADA-d8 to rule out degradation.
-
Action: Optimize the concentration of the internal standard. Spike a series of blank matrix extracts with a fixed concentration of the analyte and varying concentrations of NADA-d8 to find a concentration that provides a stable analyte/IS response ratio.[6]
-
Guide 2: Poor Peak Shape and/or Inconsistent Retention Time for NADA-d8
Problem: The chromatographic peak for NADA-d8 is broad, tailing, or splitting, and/or the retention time is shifting between injections.
Possible Causes:
-
Matrix components accumulating on the analytical column.
-
Suboptimal mobile phase composition.
-
Issues with the LC system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and retention time.
Detailed Steps:
-
Implement Column Wash: Accumulation of matrix components can degrade column performance.
-
Optimize Mobile Phase:
-
Action: Ensure the mobile phase additives, such as formic acid, are at an optimal concentration to promote good peak shape for NADA-d8. Typically, 0.1% formic acid is a good starting point.[12]
-
Action: Use high-purity, MS-grade solvents to prepare your mobile phases.
-
-
Check LC System:
-
Action: Systematically check for leaks in the LC system, from the solvent lines to the injector.
-
Action: Verify that the LC pumps are delivering a stable and accurate flow rate.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Typical Recovery for Lipids | Effectiveness in Removing Phospholipids | Relative Cost | Throughput |
| Protein Precipitation (PPT) | Moderate-High | Low | Low | High |
| Liquid-Liquid Extraction (LLE) | High | Moderate-High | Low-Moderate | Moderate |
| Solid Phase Extraction (SPE) | High | High | High | Low-Moderate |
This table provides a qualitative comparison based on literature for lipid-like molecules.
Experimental Protocols
Protocol 1: Post-Extraction Addition Experiment to Quantify Ion Suppression
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike NADA-d8 into the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike NADA-d8 into the final extract.
-
Set C (Pre-Extraction Spike): Spike NADA-d8 into a blank matrix sample before extraction.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the matrix effect and recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly less than 100% indicates ion suppression.[10]
-
Protocol 2: Solid Phase Extraction (SPE) for NADA-d8 from Plasma
This is a general protocol and should be optimized for your specific application.
-
Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[13]
-
Sample Loading: Add 500 µL of plasma (previously spiked with NADA-d8) to the conditioned cartridge.[9]
-
Washing: Wash the cartridge with 1 mL of 20% acetonitrile in water (containing 0.1% formic acid) to remove polar interferences.[9]
-
Elution: Elute NADA-d8 and other lipids with 1 mL of acetonitrile (containing 0.1% formic acid).[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your initial mobile phase for injection.
N-Arachidonyldopamine (NADA) Signaling Pathway
N-Arachidonyldopamine (NADA) is an endocannabinoid that acts as an agonist for both the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[14][15] Its biosynthesis is thought to primarily occur through the conjugation of arachidonic acid and dopamine.[16][17]
Caption: Simplified diagram of NADA biosynthesis and signaling pathways.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 15. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Arachidonyldopamine-d8 (NADA-d8) Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with N-Arachidonyldopamine-d8 (NADA-d8) calibration curves in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NADA-d8) and why is it used as an internal standard?
This compound (NADA-d8) is a deuterated form of N-Arachidonyldopamine (NADA), an endogenous cannabinoid and vanilloid receptor agonist. In quantitative mass spectrometry, stable isotope-labeled internal standards like NADA-d8 are considered the gold standard. This is because they are chemically almost identical to the analyte of interest (NADA), meaning they co-elute chromatographically and exhibit similar ionization efficiency and fragmentation patterns. This allows for accurate correction of variations that can occur during sample preparation, injection, and ionization, ultimately leading to more precise and accurate quantification of endogenous NADA.
Q2: What are the recommended storage and handling conditions for NADA-d8 standards?
To ensure the stability of your NADA-d8 standards, it is crucial to adhere to the manufacturer's storage recommendations. Generally, NADA-d8 is shipped on wet ice and should be stored at -20°C upon arrival. When stored correctly, it is typically stable for at least two years. It is important to minimize freeze-thaw cycles, so it is advisable to aliquot the standard into smaller, single-use vials.
Q3: What are the typical acceptance criteria for a calibration curve in a bioanalytical method?
While specific criteria can vary between laboratories and regulatory bodies, general guidelines for a valid calibration curve typically include:
-
Linearity (Coefficient of Determination, R²): The R² value should ideally be ≥ 0.99.
-
Accuracy: The back-calculated concentration for each calibration standard should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where ±20% is often acceptable.
-
Number of Standards: A minimum of six non-zero standards are typically used to construct the curve.
Troubleshooting Guide for NADA-d8 Calibration Curve Issues
This guide addresses common problems encountered during the development and use of NADA-d8 calibration curves for the quantification of NADA.
Problem 1: Poor Linearity (Low R² Value)
A low coefficient of determination (R² < 0.99) indicates that the data points deviate significantly from the regression line, suggesting a non-linear response or high variability.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Pipetting or Dilution Errors | - Verify the calibration of all pipettes used for preparing stock and working solutions.- Double-check all dilution calculations.- Prepare fresh stock and working solutions to rule out degradation or evaporation. |
| Incomplete Mixing | - Ensure thorough vortexing or sonication of standard solutions after the addition of the internal standard (NADA-d8). |
| Instrument Instability | - Perform a system suitability test before running the analytical batch to ensure the LC-MS system is stable.- Monitor the NADA-d8 signal across all injections; a consistent signal is expected. Fluctuations may indicate source instability. |
| Inappropriate Regression Model | - If the response is consistently non-linear, consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit. However, the choice of a non-linear model should be justified. |
| Analyte Instability | NADA, like other endocannabinoids, can be unstable. Ensure that samples and standards are handled promptly and kept at low temperatures to minimize degradation. |
Troubleshooting Workflow for Poor Linearity:
Caption: A stepwise approach to troubleshooting poor linearity in NADA-d8 calibration curves.
Problem 2: Inaccurate Back-Calculated Concentrations
Even with an acceptable R² value, the back-calculated concentrations of your standards may deviate by more than 15% (or 20% for LLOQ) from their nominal values.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Matrix Effects | - Matrix components can suppress or enhance the ionization of NADA differently than NADA-d8, even though they are chemically similar.[1][2]- Evaluate matrix effects by comparing the response of standards in solvent versus in the biological matrix.[3]- Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[4] |
| Contamination or Carryover | - Inject a blank sample after the highest concentration standard to check for carryover.- If carryover is observed, increase the needle wash volume or use a stronger wash solvent in the autosampler. |
| Incorrect Internal Standard Concentration | - Prepare a fresh NADA-d8 stock solution and re-prepare the calibration standards. |
| Co-eluting Interferences | - Review the chromatograms for any interfering peaks at the same retention time as NADA or NADA-d8.- Optimize the chromatographic method (e.g., gradient, column chemistry) to improve separation. |
Logical Relationship for Inaccurate Back-Calculation:
Caption: Potential root causes for inaccurate back-calculated concentrations in a calibration curve.
Problem 3: High Signal Variability or Poor Peak Shape
Inconsistent peak areas or poor chromatographic peak shape (e.g., fronting, tailing, or split peaks) can lead to imprecise and inaccurate results.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Sample Solvent Mismatch | - Ensure the final sample solvent is as close in composition and strength to the initial mobile phase as possible to avoid peak distortion. |
| LC System Issues | - Check for leaks in the LC system, particularly around fittings and connections.- Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum to reduce dead volume. |
| Mobile Phase Issues | - For basic compounds like NADA, adding a small amount of a competing base (e.g., ammonium hydroxide) or an acidic modifier (e.g., formic acid) to the mobile phase can improve peak shape. |
| Column Degradation | - If peak shape deteriorates over time, the analytical column may be degrading or contaminated. Try flushing the column or replacing it. |
Experimental Protocols and Data
Sample Preparation
A robust sample preparation protocol is critical for accurate quantification. For endocannabinoids like NADA, a common approach involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[4][5]
Example Liquid-Liquid Extraction Protocol:
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the NADA-d8 internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in an appropriate volume of the initial mobile phase.
LC-MS/MS Parameters
The following table provides typical starting parameters for the analysis of NADA and NADA-d8. These should be optimized for your specific instrument and application.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (NADA) | Precursor Ion (m/z): 432.3Product Ion (m/z): 137.1 |
| MRM Transition (NADA-d8) | Precursor Ion (m/z): 440.3Product Ion (m/z): 137.1 |
Note: The product ion for both NADA and NADA-d8 corresponds to the dopamine fragment. The precursor ion for NADA-d8 is 8 atomic mass units higher than that of NADA due to the eight deuterium atoms.
Calibration Curve Data
The following table summarizes linearity ranges and Lower Limits of Quantification (LLOQs) reported in the literature for NADA analysis, which can serve as a benchmark for your own experiments.
| Analyte | Linearity Range | LLOQ | Reference |
| NADA | Up to 10 ng/mL | 0.03 ng/mL | [5] |
| NADA | 0.2–120 pg/µl | Not explicitly stated, but S/N > 10 required | [6] |
NADA Signaling Pathway
N-Arachidonyldopamine (NADA) is known to interact with both cannabinoid and vanilloid receptors, leading to various downstream cellular effects. Understanding this pathway can be important for interpreting the biological significance of your quantitative results.
References
- 1. waters.com [waters.com]
- 2. myadlm.org [myadlm.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring purity of N-Arachidonyldopamine-d8 for accurate results.
Technical Support Center: N-Arachidonyldopamine-d8 (NADA-d8)
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the purity of this compound (NADA-d8), a critical internal standard for accurate quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NADA-d8) and why is its purity crucial for my research?
A: this compound (NADA-d8) is the deuterated form of N-Arachidonyldopamine (NADA), a naturally occurring endocannabinoid and endovanilloid.[1][2] It is intended for use as an internal standard in quantitative analyses, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the measurement of endogenous NADA.[1]
Purity is paramount because the fundamental principle of using an internal standard is to add a known, fixed quantity to every sample and standard curve point. This standard corrects for variations in sample preparation and instrument response. If the NADA-d8 standard is impure, the "known quantity" is incorrect, leading to a systematic error and inaccurate quantification of the target analyte, NADA.
Q2: What are the potential sources of impurities in my NADA-d8 sample?
A: Impurities can arise from several sources:
-
Synthesis Byproducts: Remnants from the chemical synthesis process, such as unreacted starting materials or side-reaction products.[3]
-
Degradation Products: NADA is susceptible to degradation.[2] The polyunsaturated arachidonyl chain can oxidize, and the catechol moiety of dopamine is also prone to oxidation. Exposure to light, acidic conditions, or improper storage temperatures can accelerate this process.[2][4]
-
Solvent Contamination: Residual solvents from purification or storage solutions can be present.
-
Isotopic Variants: While vendors typically specify high isotopic purity (e.g., ≥99% deuterated forms from d1-d8), lower-deuterated forms could be considered isotopic impurities.[1]
Q3: How should I properly store and handle NADA-d8 to prevent degradation?
A: Proper storage is critical to maintain the integrity of the standard. Based on vendor recommendations for the non-deuterated analog, NADA-d8 should be stored at -20°C in a tightly sealed vial.[5] For long-term stability, it is advisable to aliquot the standard into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture upon opening. Protect the compound from direct light.
Troubleshooting Guide
Issue: My experimental results are inconsistent or suggest sample degradation. How can I troubleshoot?
Inconsistent results, such as poor linearity in calibration curves or high variability between replicates, can often be traced back to the integrity of the internal standard. Use the following decision tree to diagnose potential issues with your NADA-d8.
Caption: Troubleshooting workflow for inconsistent results.
Quantitative Data & Compound Properties
The following tables summarize key data for NADA-d8 and its non-deuterated analog, NADA.
Table 1: Chemical Properties
| Property | This compound (NADA-d8) | N-Arachidonyldopamine (NADA) |
| Formal Name | N-[2-(3,4-dihydroxyphenyl)ethyl]-5Z,8Z,11Z,14Z-eicosatetraenamide-5,6,8,9,11,12,14,15-d8 | N-[2-(3,4-dihydroxyphenyl)ethyl]-5Z,8Z,11Z,14Z-eicosatetraenamide |
| CAS Number | 1159908-42-5[1] | 199875-69-9[5] |
| Molecular Formula | C₂₈H₃₃D₈NO₃[1] | C₂₈H₄₁NO₃[5] |
| Molecular Weight | 447.6 g/mol [1] | 439.6 g/mol [5] |
| UV Absorbance Max | 205, 283 nm[1] | 211, 284 nm[5] |
| Typical Purity | ≥99% deuterated forms (d1-d8)[1] | ≥98% |
| Storage Temp. | -20°C | -20°C[5] |
Table 2: Mass Spectrometry Parameters for NADA (Positive Ion Mode)
| Parameter | m/z Value | Description |
| Precursor Ion [M+H]⁺ | 440.3 | For non-deuterated NADA. The NADA-d8 precursor ion [M+H]⁺ would be ~448.3. |
| Fragment Ion 1 | 287.2 | Corresponds to the arachidonoyl moiety after amide bond cleavage. |
| Fragment Ion 2 | 154.1 | Corresponds to the dopamine moiety after amide bond cleavage.[6] |
| Fragment Ion 3 | 137.1 | Corresponds to the dopamine moiety after loss of NH₃.[6] |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method to quickly assess the purity of a NADA-d8 standard by observing the number of peaks in the chromatogram.
-
Standard Preparation: Prepare a working solution of NADA-d8 in ethanol or methanol at a concentration of ~1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detector: Monitor at 283 nm.[1]
-
-
Analysis: A pure sample should yield a single major peak. The presence of multiple peaks indicates impurities or degradation products.
Protocol 2: Identity and Purity Confirmation by LC-MS/MS
This method confirms the identity of NADA-d8 and can be used to screen for impurities.
-
Sample Preparation: Dilute the NADA-d8 standard in a suitable solvent (e.g., 70:30 methanol:water) to a final concentration appropriate for your instrument (e.g., 10-100 ng/mL).[7]
-
LC System:
-
Use chromatographic conditions similar to the HPLC-UV method, but with a lower flow rate compatible with your MS source (e.g., 0.3-0.5 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Full Scan Analysis: Acquire data from m/z 100-600 to observe the parent ion (~448.3 for NADA-d8) and any other potential masses.
-
Tandem MS (MS/MS) Analysis: Select the precursor ion for NADA-d8 (~448.3 m/z) for fragmentation. The fragmentation pattern should be consistent with that of NADA, showing characteristic fragments corresponding to the dopamine and deuterated arachidonoyl moieties.
-
-
Data Review: Check for the correct precursor mass in the full scan. Analyze the MS/MS scan for expected fragment ions. Screen the full scan chromatogram for other peaks and investigate their mass spectra to tentatively identify any impurities.
Caption: Experimental workflow for NADA-d8 purity verification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Identification of Synthetic Impurities in a Vape Pen Containing Δ9-Tetrahydrocannabiphorol Using Gas Chromatography Coupled with Mass Spectrometry [mdpi.com]
- 4. Origin of Δ9-Tetrahydrocannabinol Impurity in Synthetic Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. N-Arachidonoyl dopamine | C28H41NO3 | CID 5282105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard for N-Arachidonyldopamine Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of N-Arachidonyldopamine (NADA), the choice of an appropriate internal standard is paramount for achieving accurate and reliable analytical data. This guide provides an objective comparison of N-Arachidonyldopamine-d8 (NADA-d8) with other potential internal standards, supported by experimental data and detailed methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that plays a crucial role in various physiological processes through its interaction with cannabinoid (CB1) and vanilloid (TRPV1) receptors. Accurate measurement of NADA in biological matrices is essential for understanding its function in health and disease. The use of a stable isotope-labeled internal standard, such as NADA-d8, is widely considered the gold standard for quantitative bioanalysis due to its ability to mimic the analyte throughout the analytical process, thereby correcting for variability.
Performance Comparison: The Deuterated Advantage
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction, derivatization, and ionization. This ensures that any variations encountered during the analytical workflow affect both the analyte and the internal standard equally, leading to a consistent and accurate analyte-to-internal standard peak area ratio.
This compound, in which eight hydrogen atoms have been replaced with deuterium, is chemically identical to NADA, ensuring nearly identical physicochemical properties. This contrasts with other potential internal standards, such as structural analogs (e.g., other N-acyldopamines like N-oleoyldopamine) or compounds with similar retention times but different structures.
Table 1: Validated Performance Data for NADA Quantification using a Deuterated Internal Standard Approach
| Validation Parameter | Performance Metric | Result |
| Linearity | Calibration Curve Range | 0.03 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | |
| Sensitivity | Lower Limit of Quantification (LLOQ) | 0.03 ng/mL[1][2] |
| Accuracy & Precision | Intra- and Inter-day Accuracy | Within ±15% of nominal concentration |
| Intra- and Inter-day Precision (%CV) | < 15% | |
| Matrix Effect | Qualitative Assessment | A higher matrix effect was observed for NADA, underscoring the importance of a co-eluting internal standard.[1][2] |
| Recovery | Qualitative Assessment | Good recovery reported.[1][2] |
Table 2: Theoretical Performance Comparison of NADA-d8 vs. a Structural Analog Internal Standard
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., N-Oleoyldopamine) | Rationale |
| Co-elution with NADA | Identical | Similar, but not identical | The deuterium substitution in NADA-d8 has a negligible effect on chromatographic retention time, ensuring perfect co-elution. Structural analogs will have different retention times. |
| Correction for Matrix Effects | Excellent | Partial to Poor | As NADA-d8 co-elutes with NADA, it experiences the same ion suppression or enhancement, providing accurate correction. A structural analog eluting at a different time will experience different matrix effects. |
| Extraction Recovery | Identical | Similar | Both will have similar extraction efficiencies due to structural similarity, but minor differences can exist. |
| Accuracy & Precision | High | Moderate to High | The superior correction for matrix effects and other variabilities by NADA-d8 leads to higher accuracy and precision. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of NADA in biological samples using LC-MS/MS with NADA-d8 as an internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of biological sample (e.g., plasma, cell lysate), add 10 µL of NADA-d8 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 500 µL of ice-cold ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) on the remaining aqueous layer and combine the organic phases.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of endocannabinoids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both NADA and NADA-d8. The exact m/z values should be optimized on the specific instrument used.
-
Data Analysis: Quantify NADA by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Conclusion
For the accurate and precise quantification of N-Arachidonyldopamine in complex biological matrices, the use of its deuterated analog, this compound, as an internal standard is highly recommended. Its ability to perfectly mimic the behavior of the endogenous analyte throughout the analytical process provides superior correction for experimental variability compared to other types of internal standards. The validation data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to establish robust and reliable bioanalytical methods for this important endocannabinoid.
References
A Comparative Guide to N-Arachidonyldopamine-d8 and Anandamide-d8 as Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of endocannabinoids and related compounds by mass spectrometry, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable results. Among the most utilized deuterated standards are N-Arachidonyldopamine-d8 (NADA-d8) and Anandamide-d8 (AEA-d8). This guide provides an objective comparison of these two standards, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate standard for their analytical needs.
Physicochemical Properties
A fundamental comparison begins with the distinct molecular structures and properties of NADA-d8 and AEA-d8, which influence their behavior in analytical systems.
| Property | This compound (NADA-d8) | Anandamide-d8 (AEA-d8) |
| Molecular Formula | C₂₈H₃₃D₈NO₃[1] | C₂₂H₂₉D₈NO₂[2] |
| Formula Weight | 447.6 g/mol [1] | 355.6 g/mol [2] |
| Structure | Deuterated N-arachidonoyl dopamine | Deuterated N-arachidonoylethanolamine (anandamide) |
| Purity | ≥99% deuterated forms (d1-d8)[1] | ≥99% deuterated forms (d1-d8)[2] |
| Formulation | Typically a solution in ethanol or methyl acetate | Typically a solution in methyl acetate[2] |
| Storage Stability | ≥ 2 years at -20°C[1] | ≥ 2 years at -20°C[2] |
Performance as Internal Standards
The primary role of an internal standard is to correct for analyte loss during sample preparation and for variations in instrument response. The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and stability. While direct comparative studies are limited, performance can be inferred from method validation data where these standards are used for the quantification of their non-deuterated analogues, NADA and anandamide (AEA).
| Performance Metric | N-Arachidonyldopamine (quantified using NADA-d8) | Anandamide (quantified using AEA-d8) | Reference |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL | 0.03 ng/mL | |
| Linearity Range | Up to 10 ng/mL | Up to 10 ng/mL | |
| Matrix Effects | Higher matrix effect observed compared to AEA | Low matrix effects reported | |
| Extraction Recovery | Lower extraction yields reported for the VA (a structural isomer of AEA) which has some structural similarities to NADA. | Good recovery reported |
It is important to note that factors such as the biological matrix, extraction method, and instrument sensitivity can significantly influence these performance metrics. The higher matrix effect observed for NADA may be attributed to its catechol group, which can be more susceptible to ionization suppression or enhancement.
Experimental Protocols
The following is a representative experimental protocol for the simultaneous quantification of NADA and AEA using their deuterated internal standards by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma or tissue homogenate, add a mixture of internal standards (NADA-d8 and AEA-d8) to achieve a final concentration of 10 ng/mL.
-
Add 2 mL of ice-cold ethyl acetate and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 60% B to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
AEA: m/z 348.3 → 62.1
-
AEA-d8: m/z 356.3 → 62.1
-
NADA: m/z 440.3 → 137.1
-
NADA-d8: m/z 448.3 → 137.1
-
-
Collision Energy: Optimized for each transition.
Signaling Pathways and Experimental Workflow
To provide a broader context for the application of these standards, the following diagrams illustrate the signaling pathways of their endogenous counterparts and a general experimental workflow for their quantification.
The endogenous signaling pathways of anandamide and N-arachidonoyldopamine are complex, involving multiple receptors and downstream effects.
NADA shares some receptor targets with AEA but also exhibits distinct interactions.
Conclusion
Both this compound and Anandamide-d8 are highly effective and widely used internal standards for the quantification of endocannabinoids. The choice between them, or the decision to use both, will depend on the specific analytes being targeted in a given study.
-
Anandamide-d8 is the ideal internal standard for the quantification of anandamide and structurally similar N-acylethanolamines. It has been shown to have low matrix effects and good recovery in various biological matrices.
-
This compound is essential for the accurate quantification of N-arachidonoyldopamine. While it may be more susceptible to matrix effects due to its catechol structure, its use is indispensable when NADA is the analyte of interest.
For comprehensive endocannabinoid profiling studies that include both anandamide and NADA, the use of both respective deuterated internal standards is strongly recommended to ensure the highest accuracy and reliability of the quantitative data. Researchers should carefully validate their methods, paying close attention to potential matrix effects and extraction efficiencies for each analyte and its corresponding internal standard.
References
A Comparative Guide to the Analytical Validation of N-Arachidonyldopamine-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of N-Arachidonyldopamine (NADA), with a focus on methods utilizing its deuterated internal standard, N-Arachidonyldopamine-d8 (NADA-d8). The information presented herein is intended to assist researchers in selecting and implementing robust and reliable analytical methods for their specific research needs.
Introduction to N-Arachidonyldopamine (NADA)
N-Arachidonyldopamine is an endogenous lipid messenger that plays a significant role in various physiological processes. It is recognized as an endovanilloid, acting as a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, and also exhibits activity at cannabinoid receptors (CB1). Given its involvement in pain, inflammation, and neuronal signaling, accurate and precise quantification of NADA in biological matrices is crucial for advancing our understanding of its physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving the highest accuracy and precision in mass spectrometry-based quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS has emerged as the premier analytical technique for the quantification of NADA in complex biological samples due to its high sensitivity, selectivity, and specificity. The following sections detail the experimental protocols and performance characteristics of validated LC-MS/MS methods.
Experimental Protocols
A typical LC-MS/MS workflow for the analysis of NADA involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The goal of sample preparation is to extract NADA from the biological matrix and remove interfering substances. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating the analyte. A typical SPE protocol involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte of interest.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.
-
Protein Precipitation (PPT): This is a simpler and faster method where a solvent is added to the sample to precipitate proteins, which are then removed by centrifugation.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed to separate NADA from other endogenous compounds.
-
Column: C18 columns are most commonly used for the separation of NADA.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often containing a modifier like formic acid or ammonium acetate) and an organic solvent (typically acetonitrile or methanol) is used.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the instrument of choice for quantification.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for NADA analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for NADA and its deuterated internal standard, NADA-d8, to ensure selectivity and accurate quantification.
Data Presentation: Comparison of Validated LC-MS/MS Methods
The following table summarizes the performance characteristics of published and validated LC-MS/MS methods for the quantification of N-Arachidonyldopamine.
| Parameter | Method 1 (Mouse Striatum)[1] | Method 2 (General Endocannabinoids)[2] |
| Internal Standard | Not specified in abstract | N-Arachidonoyl Glycine-d8 (surrogate) |
| Linearity Range | Not specified in abstract | 0.2 - 120 pg/µL (for N-arachidonoyl amino acids) |
| Limit of Detection (LOD) | 0.125 pg/mg | Not specified |
| Limit of Quantification (LOQ) | 0.125 pg/mg | 1.0 - 3.5 pg on column (for various N-arachidonoyl amino acids) |
| Accuracy | Satisfactory | Within acceptable range |
| Precision | Satisfactory | Within acceptable range |
Note: Detailed validation data specifically using this compound as the internal standard is not consistently reported in a comparative format across the literature. The data presented is extracted from studies focusing on NADA or a broader class of related compounds.
Alternative Analytical Methods
While LC-MS/MS is the predominant technique, other analytical methods could potentially be adapted for the analysis of NADA. However, it is important to note that there is a lack of published, validated methods for NADA using the following techniques.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a more accessible technique than mass spectrometry. However, it generally offers lower sensitivity and selectivity. The presence of a chromophore in the dopamine moiety of NADA suggests that UV detection is feasible, but a validated method with sufficient sensitivity for biological samples has not been reported.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume. It has been applied to the analysis of other cannabinoids. However, specific validated methods for the quantitative analysis of NADA in biological matrices using CE are not currently available in the scientific literature.
Visualizations
Experimental Workflow for a Validated Analytical Method
Caption: General workflow of a validated analytical method.
N-Arachidonyldopamine Signaling Pathways
Caption: Key signaling pathways of N-Arachidonyldopamine.
References
- 1. A sensitive and accurate quantitative method to determine N-arachidonoyldopamine and N-oleoyldopamine in the mouse striatum using column-switching LC-MS-MS: use of a surrogate matrix to quantify endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
N-Arachidonyldopamine (NADA) vs. N-Arachidonyldopamine-d8 (NADA-d8): A Comparative Guide for Binding Assays
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid messenger that has garnered significant interest within the scientific community for its dual action as an endocannabinoid and an endovanilloid[1][2]. It exhibits affinity for both the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel, making it a key molecule in various physiological processes, including pain perception, inflammation, and neurotransmission[3][4]. N-Arachidonyldopamine-d8 (NADA-d8) is a deuterated analog of NADA. In research, deuterated compounds are frequently employed as internal standards for quantitative analysis using mass spectrometry techniques. This is because their chemical and biological properties are expected to be nearly identical to their non-deuterated counterparts, with the mass difference providing a clear analytical distinction.
Quantitative Data Presentation: NADA Binding Affinities
The following table summarizes the reported binding affinities of N-Arachidonyldopamine (NADA) for human and rat CB1 and TRPV1 receptors. These values are critical for designing and interpreting binding assays.
| Receptor | Ligand | Assay Type | Radioligand | Preparation | Binding Affinity (Ki) | Other Metrics | Reference |
| Human CB1 | NADA | Competitive Binding | [3H]-SR141716A | HEK293 cells expressing hCB1 | 230 ± 36 nM | [5] | |
| Human CB1 | NADA | Competitive Binding | [3H]-CP55940 | HEK293 cells expressing hCB1 | 780 ± 240 nM | [5] | |
| Rat CB1 | NADA | Competitive Binding | [3H]-SR141716A | Rat brain membranes | 250 nM | [1] | |
| Human TRPV1 | NADA | Functional Assay | - | - | EC50 ≈ 50 nM | [2] |
Experimental Protocols
Detailed below are representative protocols for competitive radioligand binding assays for CB1 and TRPV1 receptors, which are standard methods to determine the binding affinity of unlabelled ligands like NADA and NADA-d8.
CB1 Receptor Competitive Binding Assay Protocol
This protocol is adapted from methods used for assessing ligand binding to human CB1 receptors expressed in HEK293 cells.
1. Materials:
- Cell Membranes: Membrane preparations from HEK293 cells stably transfected with the human CB1 receptor.
- Radioligand: [3H]-SR141716A (a CB1 antagonist) or [3H]-CP55940 (a CB1 agonist).
- Test Compounds: N-Arachidonyldopamine (NADA) or this compound (NADA-d8) at various concentrations.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
- Scintillation Cocktail.
- Glass Fiber Filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
- 96-well plates.
- Filtration apparatus.
- Scintillation counter.
2. Procedure:
- Reaction Setup: In a 96-well plate, add the following in order: assay buffer, varying concentrations of the test compound (NADA or NADA-d8), and the cell membrane preparation (typically 10-20 µg of protein per well).
- Radioligand Addition: Add the radioligand ([3H]-SR141716A or [3H]-CP55940) at a final concentration close to its Kd value.
- Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
- Termination of Binding: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
- Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
TRPV1 Receptor Competitive Binding Assay Protocol
This protocol describes a method for assessing ligand binding to TRPV1 receptors using a radiolabeled agonist.
1. Materials:
- Cell Membranes: Membrane preparations from cells expressing TRPV1 (e.g., HEK293 or CHO cells) or tissue homogenates from dorsal root ganglia.
- Radioligand: [3H]-Resiniferatoxin (RTX), a potent TRPV1 agonist.
- Test Compounds: N-Arachidonyldopamine (NADA) or this compound (NADA-d8) at various concentrations.
- Assay Buffer: A suitable buffer such as PBS containing BSA.
- Wash Buffer: Ice-cold assay buffer.
- Scintillation Cocktail.
- Glass Fiber Filters.
- Filtration apparatus.
- Scintillation counter.
2. Procedure:
- Reaction Setup: Combine the membrane preparation, varying concentrations of the test compound, and the assay buffer in reaction tubes or a 96-well plate.
- Radioligand Addition: Add [3H]-RTX at a concentration near its Kd.
- Incubation: Incubate at 37°C for 60 minutes.
- Termination and Washing: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Calculate the IC50 and Ki values as described for the CB1 receptor assay.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for binding assays and the signaling pathways of NADA.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 2. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Cannabinoid Type 1 (CB1) Receptors Are Activated by Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
A Guide to the Inter-Laboratory Quantification of N-Arachidonoyldopamine (NADA) Utilizing N-Arachidonoyldopamine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for the quantification of N-Arachidonoyldopamine (NADA), a critical endogenous cannabinoid, with a focus on ensuring consistency and comparability across different laboratories. The use of a deuterated internal standard, N-Arachidonoyldopamine-d8 (NADA-d8), is highlighted as a crucial element for achieving accurate and reproducible results in complex biological matrices. While direct inter-laboratory comparison data for NADA quantification is not publicly available, this document outlines a standardized workflow and data presentation framework to facilitate such comparisons.
Introduction to NADA and the Importance of Accurate Quantification
N-Arachidonoyldopamine (NADA) is an endogenous lipid mediator that plays a significant role in various physiological processes by acting as an agonist at the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) ion channel.[1] Its involvement in pain perception, inflammation, and neuronal signaling makes it a molecule of high interest in drug discovery and development.[2][3] Given its low endogenous concentrations, sensitive and accurate quantification methods are paramount for understanding its physiological and pathological roles.
Inter-laboratory comparisons are essential for validating the robustness and transferability of analytical methods. By establishing and adhering to standardized protocols, researchers can have greater confidence in the collective body of scientific literature and facilitate more effective collaborations.
The Role of N-Arachidonoyldopamine-d8 (NADA-d8)
N-Arachidonoyldopamine-d8 (NADA-d8) is a deuterated analog of NADA and is the recommended internal standard for its quantification by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. NADA-d8 is chemically identical to NADA and therefore exhibits the same extraction recovery, ionization efficiency, and chromatographic retention time. By adding a known amount of NADA-d8 to a sample at the beginning of the workflow, any sample loss during preparation or variations in instrument response can be normalized, leading to highly accurate quantification of the endogenous NADA.
Recommended Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the quantification of endocannabinoids due to its high sensitivity and selectivity.[5][6][7] The following protocol outlines a typical workflow for the quantification of NADA in biological samples such as brain tissue or plasma.
Sample Preparation
A robust and reproducible sample preparation protocol is critical for accurate quantification. The goal is to efficiently extract NADA from the biological matrix while removing interfering substances.
-
Homogenization: Tissues should be homogenized in a cold solvent, typically a mixture of methanol and acetonitrile, containing the NADA-d8 internal standard.[8]
-
Protein Precipitation: The addition of cold organic solvent also serves to precipitate proteins, which are then removed by centrifugation.[6]
-
Lipid Extraction: NADA and other lipids can be further purified from the supernatant using either liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) with C18 cartridges.[5][8]
-
Reconstitution: The final extract is evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS/MS system, such as a methanol/water mixture.[8]
Chromatographic Separation
-
Column: A C18 reversed-phase column is typically used for the separation of NADA from other lipids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of formic acid (for improved ionization) and an organic solvent like acetonitrile or methanol is commonly employed.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is standard for analytical LC columns.
Mass Spectrometric Detection
-
Ionization: Positive electrospray ionization (ESI+) is generally used for the detection of NADA.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion for NADA (and NADA-d8) and then monitoring for a specific product ion after fragmentation in the collision cell. This highly selective technique minimizes interferences from other molecules in the sample.
-
MRM Transitions: The specific m/z transitions for NADA and NADA-d8 would need to be optimized on the specific mass spectrometer being used.
Data Presentation for Inter-Laboratory Comparison
To facilitate a meaningful comparison of NADA quantification across different laboratories, a standardized set of validation parameters should be assessed and reported. The following tables provide a template for presenting such data.
Table 1: Method Validation Parameters
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | > 0.99 | |||
| Lower Limit of Quantification (LLOQ) (ng/mL) | Signal-to-Noise > 10 | |||
| Upper Limit of Quantification (ULOQ) (ng/mL) | Within linear range | |||
| Intra-day Precision (%CV) | < 15% | |||
| Inter-day Precision (%CV) | < 15% | |||
| Accuracy (% Recovery) | 85-115% | |||
| Matrix Effect (%) | 85-115% | |||
| Extraction Recovery (%) | Consistent across samples |
Table 2: Quantification of NADA in a Standard Reference Material
| Sample ID | Laboratory 1 (ng/g) | Laboratory 2 (ng/g) | Laboratory 3 (ng/g) | Mean (ng/g) | Standard Deviation | %RSD |
| SRM-A | ||||||
| SRM-B | ||||||
| SRM-C |
*Standard Reference Material (SRM) with a certified concentration of NADA would be ideal for assessing accuracy in an inter-laboratory study.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of NADA, the following diagrams are provided.
Caption: Experimental workflow for NADA quantification.
References
- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma. [susi.usi.ch]
- 8. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Equivalence of N-Arachidonyldopamine-d8 and Endogenous N-Arachidonyldopamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological properties of endogenous N-Arachidonyldopamine (NADA) and its deuterated analog, N-Arachidonyldopamine-d8 (NADA-d8). While NADA-d8 is widely utilized as an internal standard for the accurate quantification of endogenous NADA in mass spectrometry due to its chemical similarity and distinct mass, its biological equivalence is a critical consideration for researchers employing it in biological assays or as a tracer. This document summarizes the known biological activities of NADA, discusses the potential implications of deuteration on its biological function, and provides detailed experimental protocols for comparative studies.
Introduction to N-Arachidonyldopamine (NADA)
N-Arachidonyldopamine is an endogenous lipid signaling molecule that plays a multifaceted role in the central and peripheral nervous systems.[1][2] It is recognized as both an endocannabinoid and an endovanilloid, primarily exerting its effects through the activation of the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2] NADA's physiological functions are diverse, including roles in pain perception, inflammation, and neurotransmission.[1][3] Its biosynthesis is thought to occur through the conjugation of arachidonic acid and dopamine, a process in which fatty acid amide hydrolase (FAAH) may play a role.[4][5]
The Question of Biological Equivalence: NADA vs. NADA-d8
The biological equivalence of NADA-d8 to endogenous NADA is not extensively documented in peer-reviewed literature. The primary application of NADA-d8 is as an internal standard in analytical chemistry, where it is assumed to have identical extraction and ionization properties to NADA.[6] However, the substitution of hydrogen atoms with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE) . This effect can alter the rate of chemical reactions, particularly those involving the cleavage of a carbon-deuterium (C-D) bond, which is stronger than a carbon-hydrogen (C-H) bond.
For NADA, the most likely site of a significant KIE is in its metabolism. NADA is metabolized by enzymes such as FAAH and cytochrome P450 (CYP450). If the deuteration in NADA-d8 occurs at a position that is a primary site for enzymatic attack, the rate of its degradation could be significantly slower than that of NADA. This could result in a longer biological half-life, potentially leading to more prolonged or potent effects in biological systems.
Currently, there is a lack of direct comparative studies measuring the receptor binding affinities (Ki), functional potencies (EC50/IC50), and metabolic stability of NADA-d8 relative to NADA. Therefore, researchers should exercise caution when using NADA-d8 as a direct biological substitute for NADA in functional assays and interpret the results with consideration for potential pharmacokinetic and pharmacodynamic differences.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the biological activity of endogenous NADA. Data for NADA-d8 is not currently available in the literature and is marked as "Not Reported." Researchers are encouraged to perform the described experimental protocols to determine these values.
| Parameter | N-Arachidonyldopamine (NADA) | This compound (NADA-d8) | Reference(s) |
| CB1 Receptor Binding Affinity (Ki) | |||
| vs. [3H]-SR141716A | 230 ± 36 nM | Not Reported | [7][8] |
| vs. [3H]-CP55940 | 780 ± 240 nM | Not Reported | [7][8] |
| TRPV1 Receptor Activation (EC50) | ~50 nM | Not Reported | [1][2] |
| Metabolism (IC50) | |||
| FAAH Inhibition | 19 - 100 µM | Not Reported | [3] |
Experimental Protocols
To facilitate the direct comparison of NADA and NADA-d8, detailed methodologies for key biological assays are provided below.
CB1 Receptor Binding Assay (Radioligand Displacement)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-SR141716A (antagonist) or [3H]-CP55940 (agonist).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.[4]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[4]
-
Test compounds: NADA and NADA-d8 dissolved in DMSO.
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of NADA and NADA-d8.
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
Initiate the binding reaction by adding the CB1 receptor membrane preparation.
-
Incubate the plate at 30°C for 60 minutes.[4]
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
TRPV1 Functional Assay (Calcium Influx)
This assay measures the ability of a compound to activate the TRPV1 channel by monitoring the resulting influx of calcium into cells.
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Test compounds: NADA and NADA-d8 dissolved in DMSO.
-
Positive control: Capsaicin.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the TRPV1-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of NADA, NADA-d8, and capsaicin.
-
Use the fluorescence plate reader to establish a baseline fluorescence reading for each well.
-
Add the test compounds or positive control to the wells and immediately begin kinetic fluorescence measurements.
-
Monitor the change in fluorescence over time, which corresponds to the influx of calcium.
-
Determine the maximum fluorescence response for each concentration of the test compound.
-
Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response) by plotting the response versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
FAAH Enzyme Activity Assay (Fluorometric)
This assay measures the activity of the FAAH enzyme by detecting the hydrolysis of a fluorogenic substrate. It can be adapted to measure the inhibitory potential of NADA and NADA-d8.
Materials:
-
Recombinant human FAAH or microsomal preparations containing FAAH.
-
FAAH substrate: A non-fluorescent substrate that releases a fluorescent product upon hydrolysis (e.g., an AMC-linked substrate).[9]
-
FAAH Assay Buffer: Typically a Tris or phosphate buffer at physiological pH.
-
Test compounds: NADA and NADA-d8 dissolved in DMSO.
-
Positive control inhibitor (e.g., URB597).
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of NADA, NADA-d8, and the positive control inhibitor.
-
In a 96-well black plate, add the FAAH enzyme preparation and the test compound or inhibitor at various concentrations.
-
Pre-incubate the enzyme with the test compounds for a specified time.
-
Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorescent product.[9]
-
Determine the initial rate of the reaction for each concentration of the test compound.
-
To determine the IC50 for inhibition, plot the percentage of FAAH activity versus the log of the inhibitor concentration and fit the data to a dose-response curve.
Visualizations
Signaling Pathway of N-Arachidonyldopamine
Caption: Signaling pathway of N-Arachidonyldopamine (NADA) via CB1 and TRPV1 receptors.
Experimental Workflow for Assessing Biological Equivalence
Caption: Experimental workflow for comparing the biological equivalence of NADA and NADA-d8.
Conclusion
While this compound serves as an indispensable tool for the accurate quantification of endogenous NADA, its biological equivalence should not be assumed without empirical evidence. The potential for a kinetic isotope effect to alter its metabolic stability and, consequently, its pharmacodynamic profile, necessitates direct comparative studies. The experimental protocols and data presented in this guide are intended to provide a framework for researchers to rigorously evaluate the biological equivalence of NADA-d8 and NADA in their specific experimental contexts. Such studies are crucial for the valid interpretation of results when NADA-d8 is used in biological research beyond its role as an internal standard.
References
- 1. Circulating Endocannabinoids and N-Acylethanolamines in Individuals with Cannabis Use Disorder—Preliminary Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamental studies on kinetic isotope effect (KIE) of hydrogen isotope fractionation in natural gas systems [pubs.usgs.gov]
- 3. Kinetic_isotope_effect [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Endocannabinoid metabolism in the absence of fatty acid amide hydrolase (FAAH): discovery of phosphorylcholine derivatives of N-acyl ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic isotope effects on the oxidation of reduced nicotinamide adenine dinucleotide phosphate by the flavoprotein methylenetetrahydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic isotope effects on cytochrome P-450-catalyzed oxidation reactions. Evidence for the irreversible formation of an activated oxygen intermediate of cytochrome P-448 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Significance of Deuterium Atom Positioning in N-Arachidonyldopamine-d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Arachidonyldopamine (NADA) and its deuterated analog, N-Arachidonyldopamine-d8 (NADA-d8). We delve into the significance of the specific positioning of deuterium atoms in NADA-d8, its primary application as an internal standard, and its potential, yet to be experimentally confirmed, advantages in terms of metabolic stability. This document is intended to be a valuable resource for researchers utilizing these compounds in their studies.
Physicochemical Properties
NADA and NADA-d8 share identical chemical structures, with the exception of the isotopic substitution of eight hydrogen atoms with deuterium on the arachidonoyl chain. This substitution results in a slight increase in molecular weight for NADA-d8.
| Property | N-Arachidonyldopamine (NADA) | This compound (NADA-d8) |
| Molecular Formula | C₂₈H₄₁NO₃ | C₂₈H₃₃D₈NO₃ |
| Molecular Weight | 439.6 g/mol | 447.7 g/mol |
| Deuterium Positions | N/A | 5, 6, 8, 9, 11, 12, 14, 15 |
| Primary Application | Endocannabinoid research, agonist at CB1 and TRPV1 receptors | Internal standard for quantitative analysis of NADA by GC- or LC-MS[1][2][3][4] |
The Significance of Deuterium Positioning
The eight deuterium atoms in NADA-d8 are strategically placed on the arachidonic acid backbone. This specific positioning is crucial for its primary role as an internal standard in mass spectrometry-based quantification and suggests a potential for altered metabolic stability due to the kinetic isotope effect.
Application as an Internal Standard
In quantitative mass spectrometry, an ideal internal standard should have physicochemical properties nearly identical to the analyte of interest, but with a distinct mass. NADA-d8 fulfills these criteria perfectly.
-
Co-elution: Due to its structural similarity to NADA, NADA-d8 co-elutes during chromatographic separation (GC or LC).
-
Distinct Mass: The +8 Da mass difference allows for clear differentiation between NADA and NADA-d8 in the mass spectrometer.
This enables accurate quantification of endogenous or exogenously applied NADA in complex biological matrices by correcting for variations in sample preparation and instrument response.
Potential for Enhanced Metabolic Stability: The Kinetic Isotope Effect
N-Arachidonyldopamine is known to be metabolized by cytochrome P450 (CYP) enzymes, which catalyze the oxidation of the arachidonoyl chain, leading to the formation of hydroxylated metabolites.[5] Specifically, omega- and (omega-1)-hydroxylated metabolites of NADA have been identified.
The substitution of hydrogen with deuterium at a site of enzymatic attack can significantly slow down the rate of metabolism. This phenomenon, known as the kinetic isotope effect , arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage by metabolic enzymes.
The positions of the deuterium atoms in NADA-d8 (5, 6, 8, 9, 11, 12, 14, and 15) are potential sites for CYP-mediated oxidation. Therefore, it is hypothesized that NADA-d8 exhibits greater metabolic stability compared to NADA.
Hypothetical Comparison of Metabolic Stability:
| Parameter | N-Arachidonyldopamine (NADA) | This compound (NADA-d8) (Hypothesized) | Significance of Deuteration |
| Metabolic Pathway | CYP450-mediated hydroxylation | Slower CYP450-mediated hydroxylation at deuterated sites | Kinetic isotope effect reduces the rate of C-D bond cleavage. |
| Metabolic Rate | Standard | Reduced | Increased metabolic stability. |
| Biological Half-life | Standard | Potentially prolonged | Slower clearance from biological systems. |
Note: The enhanced metabolic stability of NADA-d8 is a strong scientific hypothesis based on the kinetic isotope effect. However, direct comparative experimental data is currently unavailable in the public domain.
Signaling Pathways of N-Arachidonyldopamine
NADA is a dual-action endocannabinoid that interacts with both the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.
Experimental Protocols
Quantification of NADA in Biological Samples using LC-MS/MS with NADA-d8 as an Internal Standard
This protocol outlines a general procedure for the quantification of NADA in biological matrices such as brain tissue or plasma.
Methodology:
-
Sample Preparation:
-
Homogenize the biological sample in an ice-cold organic solvent (e.g., 2:1 chloroform:methanol) to precipitate proteins and extract lipids.
-
Add a known amount of this compound (internal standard) to the homogenate.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction. A common method is the Bligh-Dyer extraction or a simple extraction with a solvent like ethyl acetate.
-
Centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipids.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable mobile phase for LC-MS/MS analysis (e.g., methanol/water mixture).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable column (e.g., C18) for chromatographic separation.
-
Set the mass spectrometer to monitor for the specific mass transitions of both NADA and NADA-d8.
-
-
Quantification:
-
Integrate the peak areas for both NADA and NADA-d8.
-
Calculate the ratio of the NADA peak area to the NADA-d8 peak area.
-
Determine the concentration of NADA in the original sample by comparing this ratio to a standard curve generated with known concentrations of NADA and a fixed concentration of NADA-d8.
-
Conclusion
The strategic positioning of deuterium atoms in this compound serves two significant purposes. Primarily, it makes NADA-d8 an excellent internal standard for accurate and precise quantification of NADA in complex biological samples. Secondly, based on the well-established kinetic isotope effect, it is strongly hypothesized that NADA-d8 possesses enhanced metabolic stability compared to its non-deuterated counterpart. While this latter property awaits direct experimental confirmation, it opens up intriguing possibilities for future research where a longer-acting NADA analog might be advantageous. Researchers should be mindful of these distinct characteristics when selecting between NADA and NADA-d8 for their experimental needs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. N-Arachidonoyl Dopamine-d8 - Labchem Catalog [labchem.com.my]
- 5. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of N-Arachidonyldopamine-d8 on Enzymatic Activity Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of N-Arachidonyldopamine-d8 (NADA-d8) and its application in enzymatic activity assays. By comparing its performance with its non-deuterated counterpart, N-Arachidonyldopamine (NADA), and outlining detailed experimental contexts, this document serves as a vital resource for researchers in the fields of endocannabinoid research, pharmacology, and drug development.
N-Arachidonyldopamine (NADA) is an endogenous lipid that functions as both an endocannabinoid and an endovanilloid, exhibiting agonist activity at the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2] It also acts as a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the degradation of endocannabinoids.[1][3] Given its multifaceted biological activity, accurate quantification of NADA in biological matrices is crucial for understanding its physiological and pathological roles.
This compound (NADA-d8) is a deuterated form of NADA, where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes NADA-d8 an invaluable tool in mass spectrometry-based quantification of endogenous NADA.
Core Utility of this compound in Enzymatic Assays
The primary and most critical application of NADA-d8 in the context of enzymatic activity assays is its use as an internal standard for accurate quantification of NADA using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Due to the kinetic isotope effect, the substitution of hydrogen with deuterium can, in some cases, alter the rate of chemical reactions, including enzyme-catalyzed reactions.[4][5][6][7] However, for the purpose of an internal standard in mass spectrometry, it is generally assumed that the deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency, while being distinguishable by its higher mass. This allows for precise correction of sample loss during extraction and instrumental variability, leading to highly accurate quantification of the endogenous analyte.
Comparative Biological Activity of N-Arachidonyldopamine
To understand the context in which NADA-d8 is used, it is essential to review the enzymatic and receptor-binding properties of NADA.
| Target | Activity | Reported Potency (NADA) | References |
| FAAH | Competitive Inhibitor | IC50: 19–100 μM | [1] |
| TRPV1 | Agonist | EC50: ~50 nM | [2] |
| CB1 Receptor | Agonist | Ki: 250 nM (rat brain membranes) | [1] |
Table 1: Summary of reported biological activities of N-Arachidonyldopamine (NADA).
Experimental Protocols
Quantification of NADA in Biological Samples using LC-MS/MS with NADA-d8 as an Internal Standard
This protocol provides a general framework for the quantification of NADA. Specific parameters may need to be optimized based on the instrumentation and biological matrix.
1. Sample Preparation:
-
Homogenize tissue samples or lyse cells in an appropriate buffer.
-
Spike the homogenate with a known amount of NADA-d8 internal standard.
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) to isolate the lipid fraction.[8][9]
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase typically consisting of water with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both NADA and NADA-d8.
-
3. Data Analysis:
-
Integrate the peak areas for both the NADA and NADA-d8 transitions.
-
Calculate the ratio of the NADA peak area to the NADA-d8 peak area.
-
Determine the concentration of NADA in the sample by comparing this ratio to a standard curve generated with known concentrations of NADA and a fixed concentration of NADA-d8.
In Vitro FAAH Inhibition Assay
This protocol can be used to assess the inhibitory potential of compounds on FAAH activity.
1. Enzyme and Substrate Preparation:
-
Use a source of FAAH, such as rat liver microsomes or recombinant human FAAH.
-
Prepare a solution of a fluorescent FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).
2. Assay Procedure:
-
In a microplate, add the FAAH enzyme preparation to a buffer solution.
-
Add the test compound (e.g., NADA) at various concentrations.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding the fluorescent substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate by FAAH.
3. Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of endogenous NADA in various biological matrices. Its primary role in enzymatic activity assays is to serve as an internal standard, enabling precise measurements that are fundamental to understanding the enzymatic regulation and signaling of NADA. While direct comparative data on the enzymatic activity of NADA-d8 is limited, its utility as an internal standard underscores its importance in advancing research into the endocannabinoid system. The provided protocols and diagrams offer a foundational framework for incorporating NADA-d8 into experimental designs, ultimately contributing to more robust and reproducible scientific findings.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 3. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope Sensitive Branching and Kinetic Isotope Effects in the Reaction of Deuterated Arachidonic Acids with Human 12- and 15-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotope sensitive branching and kinetic isotope effects in the reaction of deuterated arachidonic acids with human 12- and 15-lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Arachidonyldopamine-d8: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Arachidonyldopamine-d8. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and regulatory compliance.
This compound is a deuterated analog of an endogenous cannabinoid receptor ligand, typically supplied in a solution of ethanol. Due to its chemical nature and the solvent in which it is dissolved, it is imperative to manage its disposal as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
Pre-Disposal and Handling Precautions
Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes the key characteristics of its common solvent, ethanol, which dictates the primary disposal considerations.
| Chemical Component | Hazard Classification | Disposal Consideration |
| Ethanol | Flammable Liquid | Segregate from oxidizers; dispose of as hazardous waste. Do not drain dispose.[1][2][3] |
| This compound | Research Chemical | Treat as hazardous waste; specific toxicity data is limited. |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound waste.
-
Segregation of Waste:
-
Designate a specific, clearly labeled waste container for this compound and its ethanolic solution.
-
The container must be made of a material compatible with organic solvents (e.g., high-density polyethylene or glass).
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.[2]
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated container using a funnel to prevent spills.
-
Ensure the container is never filled to more than 90% of its capacity to allow for vapor expansion.
-
Keep the waste container securely closed when not in use.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound in Ethanol," and the approximate concentration and volume.
-
Include the appropriate hazard symbols (e.g., flammable liquid).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources and incompatible materials.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
-
-
Record Keeping:
-
Maintain a log of the accumulated waste, including the chemical name, quantity, and date of addition to the waste container. This documentation is crucial for regulatory compliance.
-
Crucially, never dispose of this compound or its ethanolic solution down the drain. [1][2] This practice is illegal in many jurisdictions and can harm the environment and public health.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key stages of this compound disposal.
References
Essential Safety and Handling Protocols for N-Arachidonyldopamine-d8
Researchers and drug development professionals must exercise caution when handling N-Arachidonyldopamine-d8, a deuterated analog of an endogenous cannabinoid receptor ligand. While a specific Safety Data Sheet (SDS) for the d8 variant is not publicly available, information from the supplier, Cayman Chemical, and data for similar compounds dictate that it should be treated as a hazardous substance.[1] The compound is typically supplied as a solution in ethanol, which is a highly flammable liquid.[1][2][3]
Hazard Assessment:
This compound should be handled with care, assuming it may cause skin and eye irritation, and respiratory tract irritation.[4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] The ethanol solvent is flammable and poses a fire risk.[3][5]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles meeting ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles when there is a risk of splashing, such as during solvent transfer or evaporation.[6][7] |
| Hands | Chemically Resistant Gloves | Nitrile gloves are a suitable choice for general handling.[6][7] Always inspect gloves for integrity before use and change them immediately if contact with the chemical is suspected. For prolonged handling or when working with larger quantities, consider double-gloving. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and spills.[7] |
| Respiratory | Fume Hood or Respirator | All handling of this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used as part of a comprehensive respiratory protection program.[6][7] |
Operational Plan for Handling
A systematic workflow is essential for safely handling this compound from receipt to disposal.
1. Preparation and Inspection:
-
Before starting any work, ensure that a chemical fume hood is certified and functioning correctly.
-
Inspect all PPE for damage and ensure a proper fit.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
2. Handling and Aliquoting:
-
Always work within the sash of the fume hood.
-
When opening the vial, do so slowly to release any potential pressure buildup.
-
Use appropriate precision tools (e.g., micropipettes with filtered tips) for transferring the solution to minimize aerosols.
3. Solvent Exchange (If Necessary):
-
The product information sheet suggests that the ethanol solvent can be removed by evaporation under a gentle stream of nitrogen.[1]
-
This procedure must be performed in a fume hood.
-
Direct the nitrogen stream into the vial without causing splashing.
-
Once the solvent is evaporated, the new solvent of choice can be added immediately.[1]
4. Experimentation:
-
Keep the container with this compound sealed when not in use.
-
Avoid contact with incompatible materials.
-
After handling, thoroughly wash hands and any exposed skin.[1]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Liquid Waste: Collect all unused solutions and solvent rinses in a designated, properly labeled, sealed waste container.
-
Solid Waste: Dispose of contaminated consumables such as pipette tips, gloves, and absorbent pads in a separate, labeled solid waste container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Caption: Workflow for Handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ehs.gatech.edu [ehs.gatech.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
